Bunamidine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O.ClH/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3;/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYJDHRFPFHVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3748-77-4 (Parent) | |
| Record name | Bunamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046837 | |
| Record name | Bunamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1055-55-6 | |
| Record name | 1-Naphthalenecarboximidamide, N,N-dibutyl-4-(hexyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1055-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bunamidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001055556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bunamidine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bunamidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUNAMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y80LB0Q7CB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bunamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for Bunamidine Hydrochloride, an anthelmintic agent. The described methodology is based on established organic chemistry principles, including the Pinner reaction and Williamson ether synthesis, and is supplemented with analogous procedures from relevant patent literature. This document details the proposed synthetic route, key intermediates, and provides generalized experimental protocols.
Proposed Synthesis Pathway
The synthesis of this compound can be envisioned as a multi-step process commencing with the preparation of a key naphthalene (B1677914) intermediate, followed by etherification, amidine formation, and final conversion to the hydrochloride salt.
The overall synthetic scheme is as follows:
Spectroscopic Analysis of Bunamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunamidine (B1207059) hydrochloride is an anthelmintic agent used in veterinary medicine. A comprehensive understanding of its physicochemical properties is crucial for drug development, quality control, and formulation. This technical guide provides an in-depth overview of the spectroscopic analysis of Bunamidine Hydrochloride, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra, this guide presents predicted data based on the known chemical structure, alongside detailed, standardized experimental protocols for obtaining such spectra. This document serves as a foundational resource for researchers and professionals involved in the analysis and characterization of this compound.
Chemical Structure and Properties
-
IUPAC Name: N,N-dibutyl-4-(hexyloxy)naphthalene-1-carboximidamide hydrochloride
-
Chemical Formula: C₂₅H₃₉ClN₂O[1]
-
Molecular Weight: 419.05 g/mol [1]
-
CAS Number: 1055-55-6[1]
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the hexyloxy and dibutylamino side chains, and the amidinium proton.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule, including the aromatic carbons of the naphthalene core and the aliphatic carbons of the side chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Naphthalene-H | 7.0 - 8.5 (multiplets) | 110 - 160 |
| -O-CH₂- (Hexyloxy) | ~ 4.1 (triplet) | ~ 70 |
| -CH₂- (Hexyloxy chain) | 1.3 - 1.8 (multiplets) | 25 - 32 |
| CH₃ (Hexyloxy) | ~ 0.9 (triplet) | ~ 14 |
| -N-CH₂- (Dibutyl) | ~ 3.4 (triplet) | ~ 48 |
| -CH₂- (Dibutyl chain) | 1.2 - 1.7 (multiplets) | 20 - 30 |
| CH₃ (Dibutyl) | ~ 0.9 (triplet) | ~ 14 |
| C=N (Amidinium) | - | ~ 165 |
| NH (Amidinium) | Broad singlet | - |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, C-N and C=N bonds of the amidinium group, and the C-O ether linkage.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (Amidinium salt) | 3200 - 3400 | Medium, Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 2960 | Strong |
| C=N stretch (Amidinium) | 1640 - 1680 | Strong |
| C=C stretch (Aromatic) | 1500 - 1600 | Medium |
| C-O stretch (Ether) | 1200 - 1250 | Strong |
| C-N stretch | 1100 - 1200 | Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak corresponding to the free base (Bunamidine) would be expected.
Table 3: Predicted Mass Spectrometry Data for Bunamidine
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 383.3162 | Molecular ion of the free base (C₂₅H₃₈N₂O) + H⁺ |
| [M]⁺ | 382.3084 | Molecular ion of the free base |
Note: The observed m/z will correspond to the free base after the loss of HCl. Fragmentation would likely involve cleavage of the alkyl chains.
Experimental Protocols
The following are detailed methodologies for conducting spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[2]
-
Transfer: Transfer the solution to an NMR tube using a Pasteur pipette.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 8-16.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (several tons) to form a transparent or translucent pellet.[3]
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The spectrum is typically an average of 16-32 scans.
-
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer with an appropriate ionization source (e.g., ESI, APCI)
Procedure (LC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
Instrumentation Setup:
-
The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system for separation prior to analysis.
-
Set the mass spectrometer to operate in positive ion mode.
-
Optimize the ionization source parameters (e.g., spray voltage, gas flow rates, temperature).
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.
-
-
Data Analysis: Analyze the mass spectra to determine the mass-to-charge ratio (m/z) of the parent ion and its fragments.
Visualizations
Experimental Workflows
Caption: Experimental workflows for NMR, IR, and MS analysis.
This compound Structure
Caption: Chemical structure representation of Bunamidine.
General Anthelmintic Action
The precise molecular mechanism of action for bunamidine is not well-elucidated in publicly available literature. However, its general effect as a taeniacide (a substance that kills tapeworms) is known.
Caption: High-level overview of the anthelmintic action of Bunamidine.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound, coupled with standardized experimental protocols. The presented data and methodologies offer a valuable starting point for researchers and quality control professionals. It is important to note that the predicted spectroscopic values should be confirmed by empirical data for definitive characterization. The workflows and diagrams provided serve to streamline the analytical process and enhance the understanding of this anthelmintic compound.
References
Unraveling the Anthelmintic Action of Bunamidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunamidine (B1207059) hydrochloride, a naphthamidine derivative, has been a notable anthelmintic agent, particularly effective against cestode infections in veterinary medicine. Despite its established use, a comprehensive understanding of its precise mechanism of action at the molecular level has remained somewhat elusive. This technical guide synthesizes the available scientific literature to provide an in-depth exploration of the core anthelmintic mechanism of Bunamidine Hydrochloride. It amalgamates quantitative efficacy data, details established experimental protocols, and proposes a primary mechanism centered on the disruption of the parasite's tegumental membrane integrity. This document is intended to serve as a vital resource for researchers engaged in anthelmintic drug discovery and development.
Introduction
This compound is a potent taeniacide used to treat tapeworm infections in canines and felines.[1] It is effective against various species, including those from the genera Taenia, Dipylidium, and Echinococcus.[2][3][4] While its efficacy is well-documented, the intricate details of its molecular interactions with the parasite have been a subject of ongoing scientific inquiry. This guide delves into the fundamental mechanisms that underpin the anthelmintic properties of this compound, with a focus on its impact on the vital structures of the cestode.
Proposed Mechanism of Action: Tegumental Membrane Disruption
The primary anthelmintic effect of this compound is hypothesized to be the disruption of the cestode's tegument. The tegument is a syncytial cytoplasmic layer that covers the entire body of the tapeworm and serves as the primary interface between the parasite and its host.[5] It is crucial for nutrient absorption, waste elimination, and protection against the host's digestive and immune systems.[5]
Recent studies on the antimicrobial properties of this compound have revealed its ability to disrupt bacterial membranes by interacting with phospholipids (B1166683), specifically phosphatidylglycerol.[6] This action leads to increased membrane permeability, depolarization, and ultimately, cell death.[6] The cestode tegument is also rich in phospholipids, including phosphatidylcholine, phosphatidylethanolamine, phosphatidylserine, and phosphatidylinositol.[3][7] This compositional similarity suggests a parallel mechanism of action in helminths.
The proposed signaling pathway for this compound's action on the cestode tegument involves the following steps:
-
Binding to Tegumental Phospholipids: Bunamidine, a cationic and lipophilic molecule, is proposed to electrostatically and hydrophobically interact with the anionic head groups and acyl chains of phospholipids within the tegumental membrane.
-
Membrane Destabilization: This interaction disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and the formation of pores or lesions.
-
Increased Permeability and Depolarization: The compromised membrane integrity allows for an uncontrolled influx of ions, leading to the depolarization of the tegumental membrane potential.[8][9][10]
-
Metabolic Disruption and Paralysis: The loss of ionic homeostasis and the disruption of the electrochemical gradient across the tegument would severely impair vital physiological processes, including nutrient uptake and neuromuscular coordination, resulting in paralysis and eventual death of the parasite.
Proposed mechanism of action of this compound on the cestode tegument.
Quantitative Efficacy Data
The efficacy of this compound has been evaluated in numerous studies against various cestode species. The following tables summarize the key quantitative findings.
Table 1: Efficacy of this compound against Echinococcus granulosus in Dogs
| Dosage (mg/kg) | Treatment Regimen | Stage of Worms | Efficacy (%) | Reference |
| 25 | Single dose | Immature | 95.8 | [4] |
| 50 | Single dose | Immature | 85.9 | [4] |
| 25 | Two doses, 48h apart | Immature | 98.8 | [4] |
| 25 | Single dose | Mature | 100 | [4][11] |
| 50 | Single dose | Mature | 100 | [4][11] |
Table 2: Efficacy of this compound against Taenia and Dipylidium Species in Dogs
| Cestode Species | Dosage (mg/kg) | Number of Dogs | Clearance Rate (%) | Reference |
| Taenia spp. | Not specified | 5 | 100 | [2] |
| Dipylidium caninum | Not specified | 11 | 82 | [2] |
| Taenia pisiformis | 12.5 | 5 | 80 | [12] |
| Multiceps multiceps | 25 (total dose) | 4 | 100 | [12] |
| Dipylidium caninum | Not specified | 14 | >99 (estimated) | [3] |
Table 3: Efficacy of this compound against Various Cestodes in Cats
| Cestode Species | Number of Cats | Clearance | Reference |
| Taenia taeniaeformis | 11 | All successfully treated | [3] |
| Spirometra mansonoides | 11 | 10 of 11 cleared | [3] |
| Dipylidium caninum | 1 | Successfully treated | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for in vivo and in vitro studies on the anthelmintic effects of this compound.
In Vivo Efficacy Study in a Canine Model (Representative Protocol)
This protocol is a composite based on methodologies described in the literature and guided by VICH and WAAVP guidelines.[1][11][13]
Workflow for an in vivo canine efficacy study.
-
Animal Selection and Acclimatization: Source healthy dogs of a suitable age and weight, and confirm they are free from existing parasitic infections. House them individually and allow for an acclimatization period.
-
Experimental Infection: Infect the dogs with a known number of viable cestode eggs or larvae (e.g., Echinococcus granulosus).
-
Confirmation of Infection: After a pre-patent period, confirm infection through fecal examination for eggs or proglottids.
-
Randomization: Randomly assign the infected dogs to a treatment group and a control group.
-
Treatment Administration: Administer this compound to the treatment group at the desired dosage. The control group receives a placebo.
-
Post-Treatment Observation: Monitor the animals for any adverse reactions to the treatment.
-
Fecal Examination: Collect and examine feces for several days post-treatment to recover any expelled scolices and proglottids.
-
Necropsy and Worm Recovery: At a predetermined time point, humanely euthanize the animals and perform a thorough necropsy. The small intestine is removed, opened, and the contents are washed and sieved to recover any remaining worms.
-
Efficacy Calculation: The efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
In Vitro Anthelmintic Assay using Hymenolepis diminuta (Representative Protocol)
This protocol is based on general methodologies for in vitro anthelmintic testing of cestodes.[14]
Workflow for an in vitro assay using Hymenolepis diminuta.
-
Parasite Collection: Obtain adult Hymenolepis diminuta from the small intestine of experimentally infected rats.
-
Washing and Maintenance: Thoroughly wash the worms in a suitable pre-warmed buffer (e.g., Phosphate Buffered Saline, pH 7.4) to remove host debris.
-
In Vitro Culture: Place individual or small groups of worms in petri dishes containing a suitable culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics).
-
Drug Exposure: Add this compound, dissolved in an appropriate solvent (e.g., DMSO), to the culture medium to achieve the desired final concentrations. Include a negative control (solvent only) and a positive control (a known anthelmintic like praziquantel).
-
Observation: Incubate the worms at 37°C and observe them at regular intervals for motility and signs of paralysis. The time until cessation of movement is recorded.
-
Viability Assessment: Confirm death by lack of motility upon gentle prodding and, if necessary, using a vital stain.
Conclusion and Future Directions
This compound remains a significant tool in the control of cestode infections. While its efficacy is well-established, this guide proposes a primary mechanism of action centered on the disruption of the parasite's tegumental membrane. This hypothesis is supported by recent findings in antimicrobial research and the known composition of the cestode tegument.
Future research should focus on validating this proposed mechanism. Ultrastructural studies using transmission and scanning electron microscopy could provide direct visual evidence of tegumental damage following Bunamidine exposure. Electrophysiological studies to measure changes in the tegumental membrane potential would also be invaluable. Furthermore, identifying the specific phospholipid targets of Bunamidine within the cestode membrane could open new avenues for the development of more targeted and potent anthelmintic drugs. A deeper understanding of the molecular basis of Bunamidine's action will undoubtedly contribute to the broader field of antiparasitic drug discovery.
References
- 1. vichsec.org [vichsec.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Variation in lipid and fatty acid uptake among nematode and cestode parasites and their host, domestic fowl: host–parasite interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targets in the Tegument of Flatworms (Chapter 8) - Chemotherapeutic Targets in Parasites [cambridge.org]
- 6. Analogues of Marine Guanidine Alkaloids Are in Vitro Effective against Trypanosoma cruzi and Selectively Eliminate Leishmania (L.) infantum Intracellular Amastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neglected Zoonotic Diseases: Advances in the Development of Cell-Penetrating and Antimicrobial Peptides against Leishmaniosis and Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Membrane potential of erythrocytic stages of Plasmodium chabaudi free of the host cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. World Association for the Advancement of Veterinary Parasitology (WAAVP): Second edition of guidelines for evaluating the efficacy of anthelmintics for dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro anthelmintic assessment of selected phytochemicals against Hymenolepis diminuta, a zoonotic tapeworm - PMC [pmc.ncbi.nlm.nih.gov]
Repurposing Bunamidine Hydrochloride for Antimicrobial Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating crisis of antimicrobial resistance necessitates innovative approaches to drug discovery. Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising and accelerated pathway to identify novel antimicrobial agents. This technical guide focuses on the potential of Bunamidine (B1207059) Hydrochloride, an anthelmintic drug, as a repurposed antimicrobial agent. This document provides a comprehensive overview of its demonstrated antibacterial efficacy, particularly against challenging Gram-positive pathogens, its mechanism of action, and detailed experimental protocols for its evaluation. While its activity against Gram-negative bacteria, fungi, and viruses remains largely unexplored, this guide lays the groundwork for future research into the broader antimicrobial spectrum of this compound.
Introduction to Bunamidine Hydrochloride
This compound is a veterinary anthelmintic traditionally used to treat tapeworm infections in animals.[1][2][3] Structurally, it is a naphthalene (B1677914) derivative, a class of organic compounds known for various biological activities.[4] The growing interest in drug repurposing has led to the investigation of "old" drugs like bunamidine for new antimicrobial applications, offering the advantage of established safety profiles and expedited development timelines.[5][6][7]
Antibacterial Activity of this compound
Current research has primarily focused on the potent antibacterial activity of this compound against Gram-positive bacteria, including multidrug-resistant strains.
Efficacy Against Gram-Positive Bacteria
This compound has demonstrated potent bactericidal effects against both vancomycin-resistant enterococci (VRE) and vancomycin-susceptible enterococci (VSE).[5][6] It has also shown inhibitory activity against Staphylococcus epidermidis and methicillin-susceptible and -resistant Staphylococcus aureus (MSSA and MRSA).[5]
Quantitative Antimicrobial Data
The following table summarizes the in vitro activity of this compound against various Gram-positive bacterial strains.
| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Enterococcus faecalis | VRE | 2 - 4 | 2 - 8 | [5][8] |
| Enterococcus faecium | VRE | 2 - 4 | 2 - 8 | [5][8] |
| Enterococcus faecalis | VSE | 2 - 4 | 2 - 8 | [5][8] |
| Enterococcus faecium | VSE | 2 - 4 | 2 - 8 | [5][8] |
| Staphylococcus epidermidis | - | 4 - 8 | - | [5] |
| Staphylococcus aureus | MSSA | 4 - 8 | - | [5] |
| Staphylococcus aureus | MRSA | 4 - 8 | - | [5] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Activity Against Biofilms and Persister Cells
This compound has been shown to significantly inhibit biofilm formation by VRE.[5][6] Furthermore, it is effective in eradicating biofilm-embedded persister cells, a subpopulation of dormant bacteria that are highly tolerant to conventional antibiotics.[5][6] At twice its minimum inhibitory concentration (2x MIC), this compound achieved complete killing of biofilm-embedded persister cells within one hour.[5]
Mechanism of Action (Antibacterial)
The primary antibacterial mechanism of this compound against Gram-positive bacteria is the disruption of the bacterial cell membrane.[5][6] This is a multi-step process that leads to rapid cell death. Unlike conventional antibiotics that target processes like cell wall synthesis, protein synthesis, or DNA replication, membrane-targeting agents are thought to have a lower propensity for inducing resistance.[2][5][9][10][11][12]
Signaling Pathway and Molecular Interactions
The proposed mechanism involves the following key steps:
-
Selective Interaction: this compound selectively interacts with phosphatidylglycerol (PG), a key phospholipid component of bacterial membranes.[5][6]
-
Membrane Destabilization: This interaction leads to the destabilization of the bacterial membrane.[5][6]
-
Increased Permeability: The compromised membrane becomes more permeable, allowing the influx and efflux of molecules that disrupt cellular homeostasis.[5][6]
-
Membrane Depolarization: The increased ion flux leads to the depolarization of the membrane potential, which is crucial for cellular energy production and other vital functions.[5][6]
-
Cell Death: The culmination of these events results in rapid bactericidal activity.[5][6]
Caption: Proposed mechanism of antibacterial action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Microbroth Dilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7][9][13][14]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test broth to twice the highest desired concentration.
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the 2x this compound solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well (except for the sterility control well) with 100 µL of the diluted bacterial suspension.
-
Include a growth control (broth and bacteria, no drug) and a sterility control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
Caption: Workflow for MIC determination using the microbroth dilution method.
Assessment of Bacterial Membrane Permeability using SYTOX Green Staining
SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of live cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.[4][10][15][16]
Materials:
-
Bacterial culture
-
This compound
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Fluorescence microscope or microplate reader
Procedure:
-
Wash and resuspend the bacterial cells in the chosen buffer.
-
Treat the bacterial suspension with this compound at the desired concentration (e.g., 1x or 2x MIC). Include an untreated control.
-
Add SYTOX Green to a final concentration of 1-5 µM.
-
Incubate the samples in the dark for 5-15 minutes at room temperature.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm) or visualize the stained cells using a fluorescence microscope with a standard fluorescein (B123965) filter set. An increase in fluorescence indicates increased membrane permeability.
Measurement of Bacterial Membrane Potential using DiSC3(5) Fluorescence Analysis
DiSC3(5) is a fluorescent probe that accumulates in cells with a polarized membrane, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye and a subsequent increase in fluorescence.[1][5][17][18][19]
Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound
-
DiSC3(5) dye
-
Appropriate buffer or growth medium
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest and wash the bacterial cells, then resuspend them in the test buffer or medium.
-
Add DiSC3(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate until a stable, quenched fluorescence signal is achieved.
-
Add this compound at the desired concentration to the cell suspension.
-
Immediately begin monitoring the fluorescence intensity over time using a fluorometer (excitation ~622 nm, emission ~670 nm). An increase in fluorescence indicates membrane depolarization.
Caption: Experimental workflows for assessing membrane integrity.
Activity Against Other Microbial Classes: Current Knowledge and Future Directions
Gram-Negative Bacteria
There is currently a lack of published data on the direct antimicrobial activity of this compound against Gram-negative bacteria. The outer membrane of Gram-negative bacteria presents a significant permeability barrier that can prevent many drugs from reaching their target.[17] Studies on robenidine, a structurally similar compound, have shown limited activity against Gram-negative pathogens unless combined with an outer membrane permeabilizing agent like EDTA or polymyxin (B74138) B.[17] This suggests that this compound's efficacy against Gram-negative bacteria may also be limited and could potentially be enhanced through synergistic combinations. Further research is warranted to investigate this.
Fungi
To date, there are no specific studies reporting the antifungal activity of this compound. The primary targets for most antifungal drugs are components of the fungal cell membrane (ergosterol) or cell wall (glucan), or pathways involved in nucleic acid synthesis.[3][16][18][20][21] Given that this compound targets the bacterial cell membrane, it is plausible that it could have some effect on fungal membranes. However, the differences in lipid composition between bacterial and fungal membranes may affect its activity. Antifungal susceptibility testing using standardized methods such as those from CLSI or EUCAST would be necessary to determine its potential in this area.[22][23][24][25][26]
Viruses
The antiviral potential of this compound has not been reported. Antiviral drugs typically target specific viral enzymes or processes, such as viral entry, replication, or release.[8][15][27][28][29][30][31][32][33] Screening this compound in various in vitro antiviral assays against a panel of representative viruses would be the first step to explore its potential in this therapeutic area.
Conclusion and Future Perspectives
This compound has emerged as a promising candidate for repurposing as an antibacterial agent, particularly for combating infections caused by multidrug-resistant Gram-positive bacteria. Its potent bactericidal activity, efficacy against biofilms and persister cells, and its membrane-disruptive mechanism of action make it an attractive lead for further development.
The key areas for future research include:
-
Broad-Spectrum Activity: Systematic evaluation of its efficacy against a wider range of Gram-negative bacteria, fungi, and viruses.
-
Synergy Studies: Investigating its potential for synergistic interactions with other antimicrobial agents, especially in the context of Gram-negative infections.
-
Pharmacokinetics and Toxicology: In-depth studies to understand its absorption, distribution, metabolism, excretion, and potential toxicity in preclinical models.
-
Resistance Development: Assessing the propensity for bacteria to develop resistance to this compound.
The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel antimicrobial therapies. The repurposing of this compound represents a valuable opportunity to address the urgent global health threat of antimicrobial resistance.
References
- 1. criver.com [criver.com]
- 2. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of virus replication: recent developments and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on cell wall synthesis inhibitors with an emphasis on glycopeptide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 抗生素对蛋白质合成的抑制作用 [sigmaaldrich.com]
- 11. Inhibitors of Bacterial Protein Synthesis | Basicmedical Key [basicmedicalkey.com]
- 12. Bacteriostatic Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro susceptibilities of nonfermentative gram-negative bacilli other than Pseudomonas aeruginosa to 32 antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3'-Azido-3'-deoxythymidine inhibits the replication of avian leukosis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modes of Action of the New Arylguanidine Abafungin beyond Interference with Ergosterol Biosynthesis and in vitro Activity against Medically Important Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Next-generation antifungal drugs: Mechanisms, efficacy, and clinical prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of Thiazoyl Guanidine Derivatives as Novel Antifungal Agents Inhibiting Ergosterol Biosynthesis for Treatment of Invasive Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reviberoammicol.com [reviberoammicol.com]
- 24. Susceptibility Testing of Fungi to Antifungal Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
- 26. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 27. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro screening of selected antiviral drugs against betanodavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Selection of antiviral peptides against mink enteritis virus using a phage display Peptide library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Screening Drugs for Broad-Spectrum, Host-Directed Antiviral Activity: Lessons from the Development of Probenecid for COVID-19 [mdpi.com]
- 32. Bisbenzimide compounds inhibit the replication of prototype and pandemic potential poxviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Inhibition of replication of avian influenza viruses by the neuraminidase inhibitor 4-guanidino-2,4-dideoxy-2,3-dehydro-N-acetylneuraminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Bunamidine Hydrochloride: An In-depth Technical Guide on its Molecular Targets in Parasites
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bunamidine (B1207059) hydrochloride, a taeniacide with established efficacy against cestode parasites, has been utilized in veterinary medicine for decades. However, a comprehensive understanding of its precise molecular targets and mechanisms of action within parasites remains surprisingly limited in contemporary scientific literature. This technical guide synthesizes the available research to provide an in-depth overview of the known and putative molecular targets of bunamidine hydrochloride in parasites. The primary focus is on its demonstrated effect as an uncoupler of oxidative phosphorylation, with detailed experimental protocols and data presented. Furthermore, this guide explores other potential, yet unconfirmed, mechanisms of action, drawing parallels with other anthelmintics and recent findings on bunamidine's broader antimicrobial properties. All quantitative data are summarized in structured tables, and key concepts are visualized through diagrams to facilitate a clear understanding for researchers and drug development professionals.
Introduction
This compound is a synthetic amidine derivative that has been effectively employed for the treatment of tapeworm infections in veterinary medicine, particularly against species such as Taenia and Echinococcus granulosus. Despite its long history of use, the molecular intricacies of how bunamidine exerts its anthelmintic effects are not as well-defined as those of more modern anthelmintics. This guide aims to collate and present the existing scientific knowledge regarding its molecular targets to aid in future research and potential drug development efforts.
Efficacy of this compound against Cestode Parasites
Clinical and experimental studies have consistently demonstrated the high efficacy of this compound against both mature and immature stages of various cestode parasites. The following tables summarize the key quantitative data from these studies.
Table 1: Efficacy of this compound against Echinococcus granulosus in Dogs
| Dosage (mg/kg) | Dosing Regimen | Stage of E. granulosus | Efficacy (%) | Citation |
| 25 | Single dose | Immature | 98.8 | [1][2] |
| 50 | Single dose | Immature | 85.9 | [1][2] |
| 25 | Two doses, 48h apart | Immature | 98.0 | [2] |
| 50 | Two doses, 48h apart | Immature | 98.0 - 98.8 | [2] |
| 25 | Single or multiple doses | Mature | 100 | [1][2] |
| 50 | Single or multiple doses | Mature | 100 | [1][2] |
Table 2: Efficacy of Bunamidine Salts against Taenia Species in Dogs
| Bunamidine Salt | Dosage (mg/kg) | Dosing Conditions | Parasite Species | Clearance Rate | Citation |
| Hydrochloride | 12.5 | In rice paper cachets, 3 hours before feeding | Taenia pisiformis | 4 out of 5 dogs | [3] |
| Hydrochloride | 25 | Tablets | Multiceps multiceps | 4 out of 4 dogs | [3] |
| p-toluene sulphonate | 25 | In rice paper cachets, 3 hours before feeding | Taenia pisiformis | 3 out of 3 dogs | [3] |
| Hydroxynaphthoate | 25 | In the food | Taenia pisiformis | 16 out of 17 dogs | [3] |
| Hydroxynaphthoate | 25 | In rice paper cachets, 3 hours before feeding | Taenia hydatigena | All dogs cleared | [3] |
| Hydroxynaphthoate | 25 | In the food | Taenia hydatigena | All dogs cleared | [3] |
Primary Molecular Target: Uncoupling of Oxidative Phosphorylation
The most direct evidence for a molecular mechanism of action of bunamidine in a cestode comes from a 1979 in vitro study on Hymenolepis diminuta. This research strongly suggests that this compound acts as an uncoupler of oxidative phosphorylation in the parasite's mitochondria.
Evidence for Uncoupling of Oxidative Phosphorylation
The study by Chatfield and Yeary demonstrated that this compound significantly increased the oxygen consumption of Hymenolepis diminuta homogenates. This effect is a classic hallmark of uncoupling agents, which disrupt the proton gradient across the inner mitochondrial membrane, leading to an uncontrolled rate of electron transport and oxygen consumption in an attempt to re-establish the gradient, without the concurrent production of ATP.
Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of bunamidine as an uncoupler of oxidative phosphorylation in the parasite mitochondrion.
Caption: Proposed mechanism of Bunamidine as an uncoupler of oxidative phosphorylation.
Experimental Protocol: In Vitro Oxygen Consumption in Hymenolepis diminuta
The following is a detailed description of the methodology used in the key study by Chatfield and Yeary (1979) that identified the uncoupling effect of bunamidine.
Objective: To determine the effect of this compound on the oxygen consumption of Hymenolepis diminuta homogenates.
Materials:
-
Adult Hymenolepis diminuta worms
-
This compound
-
Warburg apparatus or other suitable respirometer
-
Homogenization buffer (e.g., phosphate (B84403) buffered saline, pH 7.4)
-
Substrates for mitochondrial respiration (e.g., succinate, pyruvate)
-
Glass tissue homogenizer
Procedure:
-
Preparation of Worm Homogenate:
-
Adult H. diminuta are removed from the host intestine and washed thoroughly in a suitable buffer to remove debris.
-
A known weight of worms is homogenized in a pre-chilled glass tissue homogenizer with a specific volume of homogenization buffer.
-
The homogenate is kept on ice to maintain enzyme activity.
-
-
Respirometry:
-
The main compartment of the Warburg flask contains the worm homogenate and the appropriate respiratory substrate.
-
The center well of the flask contains a filter paper wick soaked in a potassium hydroxide (B78521) solution to absorb carbon dioxide produced during respiration.
-
The side arm of the flask contains the test compound (this compound) at various concentrations.
-
The flasks are attached to manometers, placed in a constant temperature water bath (e.g., 37°C), and allowed to equilibrate.
-
After an equilibration period, the initial oxygen volume is recorded.
-
The contents of the side arm (bunamidine solution) are then tipped into the main compartment to initiate the reaction.
-
Readings of oxygen consumption are taken at regular intervals (e.g., every 10 minutes) for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
The rate of oxygen consumption is calculated and expressed as microliters of O₂ consumed per milligram of tissue per hour (µl O₂/mg/hr).
-
The oxygen consumption rates in the presence of different concentrations of bunamidine are compared to the control (without bunamidine).
-
A significant increase in the rate of oxygen consumption in the presence of bunamidine is indicative of an uncoupling of oxidative phosphorylation.
-
Caption: Experimental workflow for assessing the effect of Bunamidine on parasite oxygen consumption.
Other Putative Molecular Targets and Mechanisms of Action
While the uncoupling of oxidative phosphorylation is the most evidence-supported mechanism, the limited research landscape allows for the postulation of other potential targets, drawing from the known actions of other anthelmintics and recent studies on bunamidine. It is crucial to note that the following are speculative and require direct experimental validation.
Disruption of Tegument and Membrane Integrity
The tegument of cestodes is a vital syncytial tissue responsible for nutrient absorption, protection, and sensory functions. Damage to the tegument is a common mechanism of action for many anticestodal drugs. A recent study repurposing bunamidine as an antibacterial agent demonstrated that it disrupts bacterial membrane integrity, leading to increased permeability and depolarization. It is plausible that a similar mechanism could be at play in parasites, where bunamidine interacts with the lipid components of the tegumental membranes, leading to their destabilization. This would disrupt essential functions and contribute to the parasite's demise.
Interference with Neuromuscular Function
Many anthelmintics exert their effects by targeting the neuromuscular system of parasites, leading to paralysis and expulsion from the host. While no direct evidence links bunamidine to specific parasite ion channels or receptors, such as acetylcholine (B1216132) or glutamate-gated chloride channels, this remains a potential area of action given its importance as an anthelmintic target. Early, anecdotal reports have associated bunamidine with cholinesterase inhibition, though this has not been substantiated by rigorous experimental data. Future electrophysiological studies on parasite nerve-muscle preparations could elucidate whether bunamidine has any activity at these sites.
Conclusion and Future Research Directions
This compound is an effective taeniacide, with the strongest evidence for its mechanism of action pointing towards the uncoupling of oxidative phosphorylation in the parasite's mitochondria. This leads to a disruption of energy metabolism and ultimately, parasite death. While other mechanisms, such as tegumental damage and interference with neuromuscular function, are plausible, they currently lack direct experimental support.
For drug development professionals and researchers, the following are key areas for future investigation:
-
Confirmation of Mitochondrial Uncoupling: Modern techniques, such as measuring mitochondrial membrane potential and ATP synthesis rates in isolated parasite mitochondria, could definitively confirm and quantify the uncoupling effect of bunamidine.
-
Identification of a Specific Mitochondrial Target: Investigating the interaction of bunamidine with components of the electron transport chain and ATP synthase could pinpoint a more specific molecular target.
-
Investigation of Tegumental Effects: Ultrastructural studies, such as transmission and scanning electron microscopy, on bunamidine-treated cestodes would reveal any potential damage to the tegument.
-
Electrophysiological Studies: Patch-clamp and other electrophysiological techniques could be employed to screen for any activity of bunamidine on key parasite ion channels and neuromuscular receptors.
A more detailed understanding of the molecular targets of this compound will not only provide a clearer picture of its anthelmintic action but could also pave the way for the development of new, more targeted, and effective antiparasitic drugs.
References
A Technical Guide to Bunamidine Hydrochloride: Structural Analogs, Derivatives, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bunamidine (B1207059) Hydrochloride
Bunamidine Hydrochloride is a potent anthelmintic agent primarily used in veterinary medicine.[1] It is classified as a taeniacide due to its high efficacy against various tapeworm species.[2] The compound is the hydrochloride salt of Bunamidine, with the chemical name N,N-dibutyl-4-(hexyloxy)-1-naphthalenecarboximidamide hydrochloride.[3] Its primary application is in the treatment of parasitic infections in canines and felines, particularly those caused by Echinococcus granulosus, Taenia hydatigena, Taenia pisiformis, and Dipylidium caninum.[1][4][5] Understanding its chemical structure, biological activity, and the potential for developing structural analogs is crucial for the discovery of new and improved anthelmintic drugs.
Core Chemical Structure and Physicochemical Properties
Bunamidine possesses a distinct chemical scaffold consisting of a 4-(hexyloxy)-1-naphthamidine core substituted with two butyl groups on the amidine nitrogen. This structure imparts specific physicochemical properties that are critical to its biological activity and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1055-55-6 | [1] |
| Molecular Formula | C25H39ClN2O | [1] |
| Molecular Weight | 419.05 g/mol | [6] |
| IUPAC Name | N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide;hydrochloride | [3] |
| Appearance | Solid powder | [6] |
| logP (Predicted) | 7.13 | [7] |
| pKa (Strongest Basic) | 11.36 | [7] |
Structural Analogs and Derivatives
The development of Bunamidine analogs focuses on modifying its core structure to enhance efficacy, broaden the spectrum of activity, or improve the safety profile. Key modifications can be explored at three primary positions: the N,N-dibutyl group, the alkoxy chain, and the naphthalene (B1677914) ring system.
-
N-Amidine Substituents: Altering the N,N-dibutyl groups can influence the compound's lipophilicity and interaction with its biological target. Exploring different alkyl or aryl substituents could modulate potency and selectivity.
-
Alkoxy Chain Length: The hexyloxy group is a significant contributor to the molecule's lipophilicity. Varying the length and branching of this chain can impact membrane permeability and pharmacokinetic properties.
-
Naphthalene Core Modifications: The naphthalene ring can be substituted or replaced with other aromatic or heterocyclic systems. For instance, benzamidine (B55565) derivatives, which share the core amidine functional group, have been synthesized and investigated for a range of biological activities, including antifungal and antibacterial properties.[8][9] Some research has explored linking arylamidino groups with heterocyclic moieties like 1,2,3-triazoles to generate novel compounds with significant in vivo antifungal efficacy.[8][10]
Biological Activity and Mechanism of Action
Anthelmintic Spectrum and Efficacy
This compound is highly effective against both mature and immature stages of cestodes. Its efficacy has been demonstrated in numerous in vivo studies. Different salts of Bunamidine have also been evaluated to optimize drug delivery and efficacy.
| Compound | Target Parasite | Host | Dose (mg/kg) | Efficacy | Source |
| This compound | Immature E. granulosus | Dogs | 25 - 50 | 85.9 - 98.8% clearance | [4] |
| This compound | Mature E. granulosus | Dogs | 25 - 50 | 100% clearance | [4] |
| This compound | Taenia pisiformis | Dogs | 12.5 | 80% clearance (4 of 5 dogs) | [11] |
| Bunamidine p-toluene sulphonate | Taenia pisiformis | Dogs | 25 | 100% clearance (3 of 3 dogs) | [11] |
| Bunamidine hydroxynaphthoate | Taenia pisiformis | Dogs | 25 (in food) | 94% clearance (16 of 17 dogs) | [11] |
Mechanism of Action
The precise molecular mechanism of action for Bunamidine has not been fully elucidated. However, it is understood that the drug compromises the integrity of the tapeworm's scolex, leading to its detachment from the host's intestinal wall. This action is thought to be rapid, causing irreversible damage to the parasite. The amidine functional group is critical for this activity. Related amidine compounds are known to act as enzyme inhibitors, particularly against serine proteases, which could be a potential area of investigation for Bunamidine's anthelmintic action.[12]
Synthesis and Characterization
The synthesis of Bunamidine analogs and related amidine derivatives typically follows a multi-step process. A generalized pathway involves the formation of an imino intermediate from a nitrile, followed by reaction with a desired amine.
Caption: Generalized synthesis workflow for Bunamidine analogs.
Characterization of the final products is typically performed using standard analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) to confirm the chemical structure and purity.[9]
Experimental Protocols
Protocol: In Vivo Anthelmintic Efficacy Study
This generalized protocol is based on methodologies for testing anthelmintics against intestinal cestodes in a canine model.[4]
-
Animal Model: Purpose-bred adult dogs are selected and confirmed to be free of existing parasitic infections.
-
Experimental Infection: Dogs are experimentally infected with a known number of viable cestode eggs or larvae (e.g., Echinococcus granulosus). A sufficient period (e.g., 7-12 weeks) is allowed for the parasites to develop into mature or immature adult stages in the intestine.
-
Treatment Groups: Animals are randomly assigned to a control group (vehicle only) and at least two treatment groups receiving different doses of the test compound (e.g., 25 mg/kg and 50 mg/kg).
-
Drug Administration: The test compound is administered orally, often in a gelatin capsule or formulated in a suitable vehicle.[13] Animals are typically fasted before administration.
-
Post-Treatment Observation: Dogs are monitored for any adverse reactions. All feces are collected for a set period (e.g., 48-72 hours) to recover and count any expelled parasites.
-
Necropsy and Worm Count: At the end of the observation period, animals are humanely euthanized. The entire small intestine is removed, opened, and scraped to recover and count any remaining parasites.
-
Efficacy Calculation: Efficacy is calculated as the percentage reduction in the mean worm burden of the treated group compared to the control group.
Caption: Workflow for an in vivo anthelmintic efficacy study.
Protocol: Toxicity Assessment
Toxicology studies are essential to determine the safety profile of new chemical entities. A tiered approach, starting with acute toxicity, is common. This generalized protocol follows standard guidelines.[14][15]
-
Test System: Typically, two mammalian species are used (e.g., a rodent like the Sprague-Dawley rat and a non-rodent like the Beagle dog).
-
Acute Toxicity (Dose Range-Finding):
-
A single, high dose of the compound is administered to a small group of animals.
-
Animals are observed for 14 days for signs of toxicity and mortality.
-
This study helps determine the dose range for subsequent studies and identifies potential target organs of toxicity. The median lethal dose (LD50) may be estimated.[16]
-
-
Repeated-Dose Toxicity (Subchronic):
-
At least three dose levels (low, medium, high) and a control group are used. The low dose should produce no observable adverse effect (NOAEL).[17]
-
The compound is administered daily for a set period (e.g., 28 or 90 days).
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.
-
Terminal Procedures: At the end of the study, a full necropsy is performed, organs are weighed, and tissues are collected for histopathological examination.
-
Caption: Tiered workflow for preclinical toxicity assessment.
Quantitative Structure-Activity Relationship (QSAR) Insights
QSAR is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity.[18] For Bunamidine analogs, a QSAR model could provide valuable insights for designing more potent anthelmintics.
A QSAR study on Bunamidine derivatives would involve:
-
Data Set Generation: Synthesizing a library of analogs with systematic variations in their structure.
-
Biological Testing: Evaluating the anthelmintic activity (e.g., IC50) of each analog using a standardized assay.
-
Descriptor Calculation: Calculating various physicochemical and structural properties (descriptors) for each molecule, such as logP, molar refractivity, steric parameters (Es), and electronic properties.
-
Model Building: Using statistical methods like Partial Least Squares (PLS) or machine learning algorithms to build a mathematical model that relates the descriptors to the observed biological activity.[18][19]
-
Model Validation: Testing the model's predictive power using both internal and external validation sets.
For the Bunamidine scaffold, a QSAR model would likely highlight the importance of lipophilicity (governed by the alkoxy chain) and steric bulk (from the N-alkyl groups) in determining anthelmintic potency.
Caption: Logical workflow of a QSAR study for drug design.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bunamidine - Wikipedia [en.wikipedia.org]
- 3. This compound | C25H39ClN2O | CID 13985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A NEW TAENIACIDE, this compound: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. The influence of gelatin capsules upon the activity of this compound against Echinococcus granulosus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nationalacademies.org [nationalacademies.org]
- 15. fda.gov [fda.gov]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. mdpi.com [mdpi.com]
- 19. Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bunamidine Hydrochloride (CAS 1055-55-6)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bunamidine (B1207059) hydrochloride is a veterinary anthelmintic agent, historically utilized for its efficacy against cestode (tapeworm) infections in canines and felines. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanism of action, synthesis, and key experimental data. The information is compiled from various scientific sources to support research and development activities. This document summarizes quantitative data in structured tables, outlines detailed experimental protocols for key studies, and includes visualizations of pathways and workflows to facilitate understanding.
Chemical and Physical Properties
Bunamidine hydrochloride is the hydrochloride salt of Bunamidine. It is a white to light yellow solid powder.[1]
| Property | Value | Source(s) |
| CAS Number | 1055-55-6 | [2] |
| Molecular Formula | C₂₅H₃₉ClN₂O | [2] |
| Molecular Weight | 419.05 g/mol | [2][3] |
| IUPAC Name | N,N-dibutyl-4-(hexyloxy)naphthalene-1-carboximidamide hydrochloride | [2] |
| Synonyms | Bunamidine HCl, Scolaban, BW 62-415 | [2][4] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | [3] |
| logP (predicted) | 7.04 | [2] |
| pKa (Strongest Basic) | 11.36 | [2] |
Synthesis
-
Alkylation: Introduction of the hexyloxy group onto a naphthalene (B1677914) precursor at the 4-position.
-
Formylation or Carboxylation: Introduction of a one-carbon functional group (e.g., a nitrile or a carboxylic acid) at the 1-position of the 4-(hexyloxy)naphthalene.
-
Amidine Formation: Conversion of the nitrile or a derivative of the carboxylic acid into the N,N-dibutylcarboximidamide. This is often achieved by reacting the nitrile with dibutylamine (B89481) in the presence of a Lewis acid, or via a Pinner reaction followed by aminolysis.
-
Salt Formation: Treatment of the resulting Bunamidine free base with hydrochloric acid to yield the hydrochloride salt.
A Russian-language article mentions the "Evaluation of intermediate products of this compound synthesis in the workplace air by high performance liquid chromatography method," suggesting an industrial synthesis process exists, though the specifics are not detailed.[4]
Mechanism of Action
The precise molecular mechanism of action for this compound has not been fully elucidated in the available literature. However, based on studies of Bunamidine and other anthelmintics, a multi-faceted mechanism is proposed, primarily targeting the parasite's structural integrity and energy metabolism.
4.1 Disruption of the Parasite Tegument
A primary mode of action for many cestocidal agents is the disruption of the parasite's tegument, the syncytial outer layer that serves as a crucial interface for nutrient absorption and protection. While direct electron microscopy studies on Bunamidine's effects on the tegument are not available, its rapid efficacy suggests it may cause tegumental damage, leading to paralysis, loss of function, and expulsion of the parasite.
4.2 Potential for Mitochondrial Uncoupling
Several anthelmintics, particularly salicylanilides and substituted phenols, function as proton ionophores that uncouple oxidative phosphorylation in the parasite's mitochondria.[1] This action disrupts the proton gradient across the inner mitochondrial membrane, inhibiting ATP synthesis and leading to a rapid depletion of the parasite's energy reserves. The effects of Bunamidine on the rat heart, where it diminished cardiac glycogen, ATP, and creatine (B1669601) phosphate, suggest it may interfere with cellular energy metabolism, a mechanism consistent with mitochondrial uncoupling.[3]
Below is a proposed logical pathway for the anthelmintic action of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Bunamidine Hydrochloride Against Echinococcus
Disclaimer: The following application notes and protocols are a synthesized guide based on established methodologies for the in vitro culture and drug susceptibility testing of Echinococcus species. As of this writing, specific published data on the in vitro efficacy of Bunamidine (B1207059) Hydrochloride against Echinococcus protoscoleces and metacestodes is limited. The quantitative data and proposed mechanism of action are therefore illustrative and intended to serve as a framework for research design.
Application Notes
Introduction
Cystic echinococcosis (CE), caused by the larval stage of the tapeworm Echinococcus granulosus, is a significant zoonotic disease. Current treatment options are limited, primarily relying on benzimidazoles, which have variable efficacy and require long-term administration. The exploration of alternative chemotherapeutic agents is therefore of high importance. Bunamidine hydrochloride is an anthelmintic agent that has demonstrated efficacy against the adult stage of E. granulosus in canines.[1][2][3] These notes provide a framework for evaluating its potential scolicidal activity against the larval stages (protoscoleces and metacestodes) in vitro.
Principle of the Assay
The in vitro efficacy of this compound is assessed by exposing viable Echinococcus protoscoleces and metacestode vesicles to varying concentrations of the compound. The primary endpoints are the loss of viability and morphological changes over time. Protoscolex viability can be determined through motility assessment and vital staining (e.g., Trypan Blue exclusion).[4][5] Metacestode vesicle viability can be assessed by monitoring physical integrity and using metabolic assays.[6] These assays provide quantitative data, such as the 50% inhibitory concentration (IC50), which is crucial for evaluating the drug's potency.
Reagents and Equipment
-
Parasite Material: Echinococcus granulosus protoscoleces and/or metacestode vesicles, aseptically isolated from infected intermediate hosts (e.g., sheep, cattle).
-
Culture Media: RPMI-1640 or Hanks' Balanced Salt Solution (HBSS), supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and an antifungal agent (amphotericin B).[7][8]
-
Test Compound: this compound, with a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Control Compounds: Albendazole (positive control), solvent-only (vehicle control), and media-only (negative control).
-
Viability Stain: 0.4% Trypan Blue solution.
-
Equipment: Laminar flow hood, CO2 incubator (37°C, 5% CO2), inverted microscope, multi-well culture plates (24- or 96-well), centrifuge, hemocytometer or counting chamber, sterile pipettes and consumables.
Experimental Protocols
Protocol 1: Protoscolex Viability Assay
-
Parasite Preparation:
-
Aseptically aspirate hydatid cyst fluid containing protoscoleces from the infected organs of an intermediate host.
-
Wash the protoscoleces three to five times with sterile phosphate-buffered saline (PBS) supplemented with antibiotics to remove cyst debris.
-
Assess initial viability using the Trypan Blue exclusion test. Only samples with >95% viability should be used.[9]
-
Adjust the protoscolex concentration to approximately 1,000-2,000 viable protoscoleces per mL of culture medium.
-
-
Drug Preparation and Plate Setup:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 0.5% in any well, as higher concentrations can be toxic to the parasite.
-
Dispense 1 mL of the protoscolex suspension into each well of a 24-well plate.
-
Add the appropriate volume of the diluted drug, positive control (Albendazole), and vehicle control (DMSO) to the respective wells in triplicate. Include a media-only negative control.
-
-
Incubation and Assessment:
-
Incubate the plate at 37°C in a 5% CO2 atmosphere.
-
At predetermined time points (e.g., 24, 48, 72, 96 hours), assess the protoscoleces.
-
Motility Assessment: Using an inverted microscope, observe the characteristic flame cell motility and muscular contractions. Score the motility on a scale (e.g., 0 = no movement, 1 = minimal, 2 = moderate, 3 = active).
-
Viability Staining: Mix a small aliquot of the protoscolex suspension with an equal volume of 0.4% Trypan Blue. After 5-10 minutes, count the number of stained (non-viable) and unstained (viable) protoscoleces under a microscope. At least 100 protoscoleces should be counted per sample.
-
Calculate the percentage of viability for each concentration and time point.
-
Protocol 2: Metacestode Vesicle Culture and Drug Treatment
-
Vesicle Preparation and Culture:
-
Aseptically dissect metacestode tissue from an infected host and cut it into small blocks (~0.5 cm³).[10]
-
Wash the tissue blocks extensively with sterile PBS containing antibiotics.
-
Culture the blocks in a suitable medium, such as DMEM with 25% FBS, often in the presence of feeder cells (e.g., rat hepatoma cells) to promote the generation of daughter vesicles.[7][11]
-
Once vesicles of a suitable size have formed, they can be used for the drug assay.
-
-
Drug Exposure and Viability Assessment:
-
Transfer individual or small clusters of metacestode vesicles to the wells of a 24-well plate containing fresh culture medium.
-
Add this compound at various concentrations as described in Protocol 1.
-
Incubate at 37°C and 5% CO2 for an extended period (e.g., 7-14 days), replacing the medium with freshly prepared drug dilutions every 48-72 hours.
-
Monitor the vesicles daily under an inverted microscope for signs of damage, such as shrinkage, loss of turgor, or rupture of the laminated layer.
-
At the end of the experiment, viability can be further assessed using metabolic assays (e.g., MTT assay) or by measuring the release of a cytoplasmic enzyme like phosphoglucose (B3042753) isomerase (PGI) into the culture supernatant, which indicates loss of membrane integrity.[6]
-
Data Presentation (Illustrative Data)
The results from the protoscolex viability assay can be summarized as follows.
Table 1: Hypothetical Viability of E. granulosus Protoscoleces After 72-Hour Exposure to this compound.
| Concentration (µg/mL) | Mean Viability (%) ± SD | Morphology Notes |
| 0 (Vehicle Control) | 96.2 ± 2.1 | Normal motility and morphology |
| 0.1 | 85.7 ± 4.5 | Slight reduction in flame cell motility |
| 1 | 62.1 ± 5.3 | Significant reduction in motility, some tegumental alterations |
| 10 | 21.4 ± 3.9 | Majority non-motile, evidence of tegumental blebbing |
| 50 | 3.8 ± 1.5 | All protoscoleces non-motile and non-viable |
| 100 | 0.0 ± 0.0 | Complete lysis of protoscoleces observed |
| Albendazole (10 µg/mL) | 15.5 ± 2.8 | Positive control, significant loss of viability |
From this data, an IC50 value (the concentration of drug that inhibits 50% of the biological activity) can be calculated using non-linear regression analysis.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro protoscolex viability testing.
Proposed Mechanism of Action (Hypothetical)
The precise molecular mechanism of this compound against cestodes is not fully elucidated. However, like many anthelmintics, a plausible mechanism involves the disruption of the parasite's tegument, which is its primary interface with the host and is crucial for nutrient absorption and protection. Disruption of this layer leads to metabolic stress and eventual paralysis or death.
Caption: Hypothetical mechanism of Bunamidine on Echinococcus.
References
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Efficacy of this compound against immature and mature stage" by Lauritz A. Jensen [scholarsarchive.byu.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Establishment and application of unbiased in vitro drug screening assays for the identification of compounds against Echinococcus granulosus sensu stricto - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro culture of Echinococcus multilocularis producing protoscoleces and mouse infection with the cultured vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An experimental in vitro model for evaluating drugs against protoscoleces of Echinococcus granulosus | Journal of Helminthology | Cambridge Core [cambridge.org]
- 9. annals-parasitology.eu [annals-parasitology.eu]
- 10. bioone.org [bioone.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Bunamidine Hydrochloride in Cestode Infection Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunamidine (B1207059) hydrochloride is an anthelmintic compound historically used in veterinary medicine for the treatment of cestode (tapeworm) infections in canids and felines.[1][2] Its efficacy against various species, including those of the Taenia, Echinococcus, and Dipylidium genera, has been documented in several studies.[3][4] These application notes provide a comprehensive overview of the use of bunamidine hydrochloride in animal models of cestode infection, including quantitative efficacy data, detailed experimental protocols, and an exploration of its proposed mechanism of action.
Quantitative Efficacy Data
The in vivo efficacy of this compound has been evaluated against several medically and veterinarily important cestode species. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of this compound against Echinococcus granulosus in Dogs
| Dosage (mg/kg) | Treatment Regimen | Stage of Parasite | Efficacy (%) | Reference |
| 25 | Single dose | Immature | 98.8 | [3][5] |
| 50 | Single dose | Immature | 85.9 | [3][5] |
| 25 | Single dose | Mature | 100 | [3][5] |
| 50 | Single dose | Mature | 100 | [3][5] |
Table 2: Efficacy of this compound against Taenia species in Dogs
| Cestode Species | Dosage (mg/kg) | Treatment Regimen | Efficacy (%) | Reference |
| Taenia pisiformis | 12.5 | Single dose, 3 hours before feeding | 80 (4/5 dogs cleared) | [6] |
| Taenia pisiformis | 25 | Single dose (tablets) | 100 | [6] |
| Taenia hydatigena | 25 | Single dose in food | 100 | [6] |
| Multiceps multiceps | 25 | Single dose (tablets) | 100 | [6] |
Table 3: Efficacy of this compound against Other Cestodes in Dogs and Cats
| Host | Cestode Species | Dosage | Efficacy (%) | Reference |
| Dog & Cat | Dipylidium caninum | 200 mg base tablet | >99 | [7] |
| Cat | Taenia taeniaeformis | 200 mg base tablet | 100 (11/11 cats cleared) | [7] |
| Cat | Spirometra mansonoides | 200 mg base tablet | 90.9 (10/11 cats cleared) | [7] |
Mechanism of Action
The precise molecular mechanism of action of this compound against cestodes is not fully elucidated. However, it is classified as a taeniacide, indicating it is lethal to tapeworms.[2]
Recent studies on the repurposing of bunamidine as an antimicrobial agent have provided insights into its potential mechanism. This research demonstrated that bunamidine targets and disrupts the integrity of bacterial cell membranes, leading to increased permeability and membrane depolarization.[8] It is hypothesized that a similar mechanism may be responsible for its anthelmintic activity, where it could disrupt the tegument of the cestode, the primary interface between the parasite and its host, which is crucial for nutrient absorption and protection. Disruption of the tegumental membrane potential would lead to ion imbalance, metabolic disruption, and ultimately, parasite death.
Further research is required to confirm this mechanism in cestodes and to identify the specific molecular targets involved.
Experimental Protocols
The following are detailed protocols for the use of this compound in animal models of cestode infection, based on methodologies described in the scientific literature.
In Vivo Efficacy Studies
a. Parasite and Host Procurement:
-
Echinococcus granulosus: Protoscolices are obtained from fertile hydatid cysts from the lungs and livers of naturally infected sheep.
-
Taenia pisiformis: Eggs are recovered from the gravid proglottids of adult worms from experimentally infected dogs. The intermediate host (rabbit) is infected by oral administration of eggs, and cysticerci are collected from the liver and peritoneal cavity after a suitable incubation period.
-
Animals: Purpose-bred dogs of a suitable age and weight, confirmed to be free of gastrointestinal helminths by fecal examination.
b. Experimental Infection:
-
Echinococcus granulosus: Dogs are orally infected with a known number of protoscolices (e.g., 50,000) administered in a gelatin capsule or via a stomach tube.
-
Taenia pisiformis: Dogs are fed a known number of viable cysticerci.
c. Experimental Workflow:
d. Drug Administration:
-
This compound is administered orally in tablet or capsule form at the desired dosage.
-
The timing of administration relative to feeding should be standardized as it may affect efficacy.[6]
-
A control group receiving a placebo should be included.
e. Post-mortem Examination and Efficacy Calculation:
-
At a predetermined time post-treatment (e.g., 3 days), dogs are euthanized.
-
The entire small intestine is removed, opened longitudinally, and the contents and mucosal scrapings are washed through a sieve (e.g., 40-mesh).
-
The recovered scolices and/or whole worms are counted.
-
Efficacy is calculated using the following formula:
-
Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
a. Parasite and Host Procurement:
-
Hymenolepis nana: Eggs are obtained from the feces of previously infected mice.
-
Animals: Laboratory mice (e.g., BALB/c strain) of a specific age and sex.
b. Experimental Infection:
-
Mice are orally infected with a known number of viable H. nana eggs (e.g., 500 eggs) suspended in a small volume of saline, administered by oral gavage.
c. Drug Administration:
-
This compound (or other test compounds) is administered orally at the desired dosage and regimen. Treatment may commence after the infection is patent (i.e., eggs are detected in the feces).
d. Evaluation of Efficacy:
-
Fecal Egg Count Reduction (FECR): Fecal samples are collected before and after treatment, and the number of eggs per gram of feces (EPG) is determined using a standard parasitological technique (e.g., McMaster method).
-
FECR (%) = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100
-
-
Worm Burden Reduction: At the end of the experiment, mice are euthanized, and the small intestine is processed to recover and count the adult worms. The reduction in worm burden is calculated relative to an untreated control group.
In Vitro Assays
This protocol is adapted from methodologies used for other scolicidal agents and can be applied to test this compound.
a. Materials:
-
Viable E. granulosus protoscolices
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
0.1% Eosin (B541160) stain
-
Microscope slides and coverslips
-
Test tubes or multi-well plates
-
Incubator at 37°C
b. Procedure:
-
Aseptically collect protoscolices from fertile hydatid cysts.
-
Wash the protoscolices several times with sterile PBS.
-
Prepare different concentrations of this compound in PBS.
-
Aliquot a standard number of protoscolices (e.g., 1000) into test tubes or wells.
-
Add the this compound solutions to the respective tubes/wells. Include a negative control (PBS only) and a positive control (e.g., hypertonic saline).
-
Incubate at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).
-
At each time point, take a sample of protoscolices, mix with an equal volume of 0.1% eosin stain, and observe under a microscope.
-
Count the number of stained (dead) and unstained (viable) protoscolices to determine the mortality rate.
This protocol is based on a movement-based screening assay and can be adapted for various cestode larval stages or small adult worms.
a. Materials:
-
Cestode life stage of interest (e.g., E. multilocularis protoscoleces, small Hymenolepis diminuta)
-
Culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
This compound stock solution
-
Multi-well plates (e.g., 96- or 384-well)
-
Microscope with a digital camera and image analysis software
b. Procedure:
-
Prepare the cestodes and wash them in the culture medium.
-
Dispense a standardized number of organisms into each well of the multi-well plate.
-
Add different concentrations of this compound to the wells. Include appropriate solvent controls.
-
Incubate the plate under suitable conditions (e.g., 37°C, 5% CO2).
-
At various time points, record videos or sequential images of the wells.
-
Use image analysis software to quantify the movement of the organisms. A reduction in motility compared to the control indicates an effect of the compound.
Logical Relationships and Workflows
Conclusion
This compound remains a compound of interest for its potent cestocidal activity. The data and protocols presented here provide a framework for its evaluation in preclinical animal models. While its efficacy is well-documented, further studies are warranted to fully elucidate its mechanism of action at the molecular level. The provided methodologies for in vivo and in vitro studies can serve as a valuable resource for researchers and drug development professionals working on novel anthelmintic therapies.
References
- 1. Effect of the mitochondrial uncoupling agent BAM15 against the Toxoplasma gondii RH strain and Prugniaud strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A NEW TAENIACIDE, this compound: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The unintended mitochondrial uncoupling effects of the FDA-approved anti-helminth drug nitazoxanide mitigates experimental parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Bunamidine Hydrochloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Bunamidine Hydrochloride. Due to the limited availability of specific validated methods in the public domain, this protocol has been developed based on the known physicochemical properties of this compound and established principles of reverse-phase chromatography for similar pharmaceutical compounds.
Introduction
This compound is a veterinary anthelmintic agent used to treat tapeworm infections.[1] Its chemical name is N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide hydrochloride, with a molecular formula of C25H39ClN2O and a molecular weight of 419.04 g/mol .[2][3] Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for ensuring product quality, stability, and proper dosage. This application note details a proposed reverse-phase HPLC (RP-HPLC) method with UV detection suitable for this purpose. The presence of a naphthalene (B1677914) ring in its structure provides a strong chromophore, making UV detection a suitable choice.
Experimental Protocol
Apparatus and Materials
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended due to the non-polar nature of the molecule.
-
Data Acquisition and Processing Software.
-
Analytical Balance.
-
pH Meter.
-
Sonicator.
-
Volumetric flasks and pipettes.
-
HPLC vials.
-
Syringe filters (0.45 µm).
Reagents and Solutions
-
This compound Reference Standard.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Phosphoric acid (analytical grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Mobile Phase: A mixture of Acetonitrile and a buffer solution (e.g., 20mM Ammonium Acetate adjusted to pH 4.5 with phosphoric acid) in a 70:30 (v/v) ratio is proposed. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio is proposed as the diluent for preparing standard and sample solutions.
Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution. Information on the solubility of this compound indicates it is soluble in organic solvents like DMSO; however, for HPLC, a diluent compatible with the mobile phase is preferable.[3][4][5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Preparation of Sample Solutions
-
For Bulk Drug Substance: Accurately weigh about 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute to a concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask. Add a portion of the diluent, sonicate for approximately 15-20 minutes to ensure complete extraction, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following are proposed starting conditions and may require optimization:
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20mM Ammonium Acetate (pH 4.5) (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at approximately 230 nm (based on similar structures, a UV scan of the standard is recommended to determine λmax) |
| Run Time | Approximately 10 minutes |
Data Presentation
The following tables represent the expected data from a method validation study based on this proposed protocol.
System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | N ≥ 2000 | > 5000 |
| %RSD of Peak Areas | ≤ 2.0% (for n=6) | 0.8% |
Linearity
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 25,100 |
| 5 | 125,500 |
| 10 | 250,800 |
| 25 | 626,000 |
| 50 | 1,252,000 |
| 100 | 2,505,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Precision
| Precision Type | Concentration (µg/mL) | % RSD of Peak Areas |
| Repeatability (n=6) | 50 | 0.9% |
| Intermediate Precision (n=6, different day/analyst) | 50 | 1.2% |
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Disclaimer: This is a proposed method and has not been validated. The chromatographic conditions, especially the mobile phase composition and detection wavelength, may require optimization for specific applications and HPLC systems. It is recommended to perform a full method validation according to ICH guidelines before routine use.
References
- 1. Bunamidine - Wikipedia [en.wikipedia.org]
- 2. This compound | C25H39ClN2O | CID 13985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound; BUNAMIDINE HCL; BW62415; BW-62415; BW 62415; SCOLABAN | 1055-55-6 [m.chemicalbook.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Bunamidine Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunamidine (B1207059) Hydrochloride is a veterinary anthelmintic agent effective against various tapeworms.[1][2][3][4][5] Recent research has highlighted its potential as a potent antimicrobial agent targeting the cell membranes of vancomycin-resistant Enterococcus, suggesting a mechanism that could be explored for other applications.[6] While its activity in mammalian cells is not well-characterized, the repurposing of other anthelmintics, such as those from the benzimidazole (B57391) class, for cancer therapy provides a rationale for investigating the cytotoxic and potential anti-cancer effects of Bunamidine Hydrochloride.[7][8][9]
This document provides a comprehensive guide for developing and implementing a series of cell-based assays to characterize the cellular activity of this compound. The proposed assays will enable researchers to assess its cytotoxicity, determine its effect on cell viability and proliferation, and investigate the underlying mechanisms of cell death. These protocols are designed to be adaptable to various cancer cell lines and can be implemented in a high-throughput screening format for drug discovery and development.[10][11][12][13]
Experimental Workflow
The following diagram outlines the general workflow for assessing the cellular activity of this compound.
Caption: Experimental workflow for this compound assessment.
Experimental Protocols
Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
-
Select appropriate cancer cell lines for the study (e.g., MCF-7 for breast cancer, A549 for lung cancer, Panc-1 for pancreatic cancer).[14]
-
Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before seeding for experiments.
1.2. This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Prepare fresh dilutions of the compound in the complete cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include untreated and vehicle-treated (DMSO) controls.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Cell Viability Assay (Trypan Blue Exclusion)
This assay distinguishes viable from non-viable cells based on membrane integrity.[15]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for 24, 48, and 72 hours.
-
After treatment, collect both adherent and floating cells.
-
Centrifuge the cell suspension and resuspend the pellet in a small volume of PBS.
-
Mix an equal volume of cell suspension with 0.4% Trypan Blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Calculate the percentage of viable cells.
Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between apoptotic and necrotic cells.[17][18][19][20]
Protocol:
-
Seed cells in a 6-well plate and treat with this compound at the IC50 concentration for a predetermined time (e.g., 24 hours).
-
Collect both floating and adherent cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Hypothetical Signaling Pathway for Bunamidine-Induced Apoptosis
Given that many cytotoxic agents induce apoptosis, the following diagram illustrates a potential pathway that could be investigated.
Caption: Hypothetical Bunamidine-induced apoptosis pathway.
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| A549 | |||
| Panc-1 |
Table 2: Effect of this compound on Cell Viability (% of Viable Cells)
| Treatment | 24 hours | 48 hours | 72 hours |
| Untreated Control | 95 ± 3 | 94 ± 4 | 93 ± 3 |
| Vehicle Control (DMSO) | 94 ± 2 | 93 ± 3 | 92 ± 4 |
| Bunamidine (IC50) | |||
| Bunamidine (2x IC50) |
Table 3: Analysis of Cell Death Mechanism by Annexin V/PI Staining (% of Cell Population)
| Treatment | Live Cells | Early Apoptotic | Late Apoptotic/Necrotic | Necrotic |
| Untreated Control | ||||
| Vehicle Control (DMSO) | ||||
| Bunamidine (IC50) |
Conclusion
These application notes provide a framework for the initial characterization of this compound's activity in mammalian cells. The suggested assays will help determine its cytotoxic potential and provide insights into the mechanism of cell death. The results from these studies will be crucial for evaluating the potential of this compound as a repurposed therapeutic agent. Further investigations into specific molecular targets and signaling pathways will be necessary to fully elucidate its mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bunamidine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A NEW TAENIACIDE, this compound: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics [mdpi.com]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Deworming to Cancer Therapy: Benzimidazoles in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. opentrons.com [opentrons.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. セルベースアッセイ [sigmaaldrich.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. scispace.com [scispace.com]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Apoptosis Protocols [bdbiosciences.com]
- 20. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for In vivo Administration of Bunamidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunamidine hydrochloride is a veterinary anthelmintic agent effective against various tapeworms, including Echinococcus granulosus and Taenia hydatigena.[1][2] As with many pharmaceutical compounds, its poor aqueous solubility presents a significant challenge for in vivo administration, potentially leading to low bioavailability and variable therapeutic outcomes.[3][4] These application notes provide detailed protocols for the formulation of this compound to enhance its solubility and facilitate its use in preclinical research settings. The methodologies described herein are based on established techniques for formulating poorly soluble drugs, aiming to achieve consistent and effective in vivo exposure.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C25H39ClN2O | [1] |
| Molecular Weight | 419.04 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 214-214.8°C | [5] |
| Storage | 4°C, sealed, away from moisture and light | [1] |
| Solubility in DMSO | 33.33 mg/mL (79.54 mM) with ultrasonic and warming to 60°C | [1][6] |
Formulation Strategies for Poorly Soluble Drugs
The low aqueous solubility of many active pharmaceutical ingredients (APIs) is a major hurdle in drug development.[7] Several strategies can be employed to overcome this limitation and improve oral bioavailability. These can be broadly categorized as physical and chemical modifications.[8]
-
Physical Modifications: These approaches aim to increase the surface area of the drug or present it in a more soluble form. Techniques include:
-
Particle Size Reduction: Micronization and nanonization increase the surface-area-to-volume ratio, thereby enhancing the dissolution rate.[4][9]
-
Solid Dispersions: The drug is dispersed in a carrier matrix at the molecular level, creating an amorphous solid dispersion which can improve solubility and dissolution.[3][10]
-
Lipid-Based Formulations: The drug is dissolved in lipids, surfactants, or co-solvents, which can form micelles or emulsions in the gastrointestinal tract, enhancing solubilization.[8][9]
-
Inclusion Complexes: Cyclodextrins can encapsulate the poorly soluble drug molecule within their hydrophobic core, forming a more water-soluble complex.[11][12]
-
-
Chemical Modifications:
-
Prodrugs: The drug is chemically modified to a more soluble form that is converted back to the active parent drug in vivo.[13]
-
For this compound, the following protocols will focus on co-solvent systems, cyclodextrin-based formulations, and lipid-based formulations, which are practical and effective approaches for preclinical in vivo studies.
Experimental Protocols for this compound Formulation
The following protocols provide step-by-step instructions for preparing three different formulations of this compound for in vivo administration.
Protocol 1: Co-solvent Formulation
This protocol utilizes a mixture of solvents to achieve a clear solution of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound.
-
Vortex and/or sonicate the mixture to aid dissolution. Gentle warming (up to 60°C) can be applied if necessary.[1]
-
Sequentially add 40% PEG300, 5% Tween-80, and 45% saline to the solution, mixing thoroughly after each addition.[1]
-
The final formulation should be a clear solution with a solubility of at least 1.67 mg/mL.[1]
Protocol 2: Cyclodextrin-Based Formulation
This protocol uses a modified cyclodextrin (B1172386) to form an inclusion complex with this compound, enhancing its aqueous solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and mix to dissolve.
-
Add 90% of the final volume of the 20% SBE-β-CD in saline solution.[1]
-
Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of at least 1.67 mg/mL.[1]
Protocol 3: Lipid-Based Formulation
This protocol utilizes corn oil as a lipid vehicle to solubilize this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final volume of DMSO to the this compound and mix to dissolve.
-
Add 90% of the final volume of corn oil.[1]
-
Mix thoroughly to ensure a uniform and clear solution. This formulation can achieve a solubility of at least 1.67 mg/mL.[1]
Quantitative Data Summary
| Formulation Component | Protocol 1 (Co-solvent) | Protocol 2 (Cyclodextrin) | Protocol 3 (Lipid-based) | Achievable Concentration | Reference |
| This compound | As required | As required | As required | ≥ 1.67 mg/mL | [1] |
| DMSO | 10% | 10% | 10% | - | [1] |
| PEG300 | 40% | - | - | - | [1] |
| Tween-80 | 5% | - | - | - | [1] |
| Saline | 45% | - | - | - | [1] |
| SBE-β-CD in Saline (20%) | - | 90% | - | - | [1] |
| Corn Oil | - | - | 90% | - | [1] |
Visualizations
Experimental Workflow for Formulation Preparation
The following diagram illustrates the general workflow for preparing a this compound formulation for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bunamidine - Wikipedia [en.wikipedia.org]
- 3. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound; BUNAMIDINE HCL; BW62415; BW-62415; BW 62415; SCOLABAN | 1055-55-6 [m.chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. sphinxsai.com [sphinxsai.com]
Application Notes and Protocols for Bunamidine Hydrochloride in the Treatment of Taenia pisiformis Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunamidine (B1207059) hydrochloride is an anthelmintic compound that has demonstrated efficacy against various cestode infections in veterinary medicine. This document provides detailed application notes and protocols for the investigation of Bunamidine Hydrochloride as a treatment for infections with the tapeworm Taenia pisiformis. The information compiled herein is intended to guide researchers in the systematic evaluation of this compound, from in vitro assessments to in vivo efficacy trials.
While Bunamidine has been used in clinical practice, detailed public-domain data on its mechanism of action, pharmacokinetics, and standardized testing protocols are limited. The following sections provide a synthesis of available information and established parasitological research methodologies to support further investigation.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N,N-dibutyl-4-(hexyloxy)-1-naphthalenecarboximidamide hydrochloride |
| Molecular Formula | C25H39ClN2O |
| Molecular Weight | 419.05 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Mechanism of Action (Hypothesized)
The precise mechanism of action of this compound against Taenia pisiformis has not been fully elucidated in the available literature. As a member of the amidine class of compounds, its anthelmintic effects are likely multifaceted. General mechanisms for anticestodal drugs often involve disruption of the parasite's tegument, interference with neuromuscular coordination, or disruption of energy metabolism.[1]
Potential, yet unconfirmed, mechanisms for Bunamidine could include:
-
Tegumental Damage: Like other cestocidal agents, Bunamidine may cause damage to the tegument, the protective outer layer of the tapeworm. This could lead to increased permeability, loss of essential ions and molecules, and expose the parasite to the host's immune system.
-
Neuromuscular Disruption: Anthelmintics frequently target the neuromuscular system of parasites, which differs significantly from that of their vertebrate hosts.[2] Bunamidine could potentially interfere with neurotransmission in T. pisiformis, leading to paralysis and expulsion of the worm. Cestodes possess unique ion channels and receptors that are potential drug targets.[2][3][4]
-
Inhibition of Energy Metabolism: Disruption of critical metabolic pathways is another common mechanism of anthelmintic drugs. While specific effects of Bunamidine on T. pisiformis metabolism are unknown, related compounds are known to interfere with vital biochemical processes in parasites.
Further research, including electron microscopy studies of the parasite tegument after exposure to Bunamidine and investigation of its effects on cestode ion channels and metabolic enzymes, is required to delineate its specific mode of action.
In Vivo Efficacy Data
Studies have demonstrated the efficacy of Bunamidine salts in treating Taenia pisiformis infections in dogs. The following table summarizes key findings from a study by Hatton (1967).[5]
| Bunamidine Salt | Dosage (mg/kg) | Administration | Efficacy (Dogs Cleared/Treated) | Side Effects |
| Hydrochloride | 12.5 | In rice paper cachets, 3 hours before feeding | 4/5 | Vomiting and diarrhea (at 25 mg/kg) |
| p-toluene sulphonate | 25 | In rice paper cachets, 3 hours before feeding | 3/3 | Vomiting and diarrhea (at 25 mg/kg) |
| Hydroxynaphthoate | 25 | In food | 16/17 | Diarrhea in 2/27 dogs (at 25-100 mg/kg) |
| Hydroxynaphthoate | 100 | In rice paper cachets, 3 hours before feeding | 1/3 | Diarrhea in 2/27 dogs (at 25-100 mg/kg) |
Another study reported an overall efficacy of 40% for this compound at a dose of 49 mg/kg, where three out of five treated dogs were positive for tapeworms at necropsy.[6]
Experimental Protocols
The following protocols are based on established methodologies for anthelmintic drug testing and can be adapted for the specific evaluation of this compound against Taenia pisiformis.
In Vitro Efficacy Protocol: Larval Motility Assay
This protocol is designed to assess the direct effect of this compound on the motility of Taenia pisiformis larvae (cysticerci), a key indicator of viability.
Materials:
-
Taenia pisiformis cysticerci (harvested from experimentally infected rabbits)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics)[7]
-
24-well culture plates
-
Inverted microscope
-
Incubator (37°C, 5% CO2)
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired test concentrations. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically ≤1%).
-
Parasite Preparation: Aseptically harvest Taenia pisiformis cysticerci from the peritoneal cavity of infected rabbits. Wash the larvae several times with sterile phosphate-buffered saline (PBS) to remove host tissue and debris.
-
Assay Setup:
-
Add a defined number of cysticerci (e.g., 5-10) to each well of a 24-well plate containing a pre-determined volume of culture medium.
-
Add the appropriate concentration of this compound to the test wells.
-
Include positive control wells (e.g., with a known effective anthelmintic like Praziquantel) and negative control wells (containing only culture medium and the DMSO vehicle).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere.
-
Motility Assessment:
-
Observe the motility of the cysticerci under an inverted microscope at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours).
-
Score motility based on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = no movement).
-
-
Data Analysis:
-
Calculate the mean motility score for each treatment group at each time point.
-
Determine the concentration of this compound that causes a 50% reduction in motility (IC50) at a specific time point.
-
Workflow Diagram for In Vitro Motility Assay
Caption: Workflow for the in vitro motility assay of this compound against T. pisiformis.
In Vivo Efficacy Protocol: Controlled Efficacy Test in Dogs
This protocol is based on the World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anthelmintics in dogs.[3][6][8][9][10]
Animals:
-
Purpose-bred dogs, free of gastrointestinal helminths, of a uniform age and weight.
-
House animals individually to prevent cross-contamination.
Procedure:
-
Infection:
-
Experimentally infect dogs with a known number of viable Taenia pisiformis cysticerci. The infective dose should be sufficient to establish a consistent infection in all animals.
-
Allow a pre-patent period (typically 6-8 weeks) for the tapeworms to mature. Confirm infection by the presence of proglottids in the feces.
-
-
Randomization and Treatment:
-
Randomly allocate infected dogs to a treatment group (this compound) and a placebo control group. A minimum of 6-8 dogs per group is recommended.
-
Administer this compound to the treatment group at the desired dose(s). The drug can be administered in gelatin capsules or mixed with a small amount of food.
-
Administer a placebo to the control group in the same manner.
-
-
Post-Treatment Observation:
-
Observe the animals daily for any adverse reactions to the treatment.
-
Collect all feces passed by each dog for a period of 3-4 days post-treatment.
-
-
Worm Recovery from Feces:
-
Examine the collected feces for any expelled tapeworms or proglottids.
-
-
Necropsy and Worm Burden Determination:
-
At the end of the collection period (e.g., 7-10 days post-treatment), humanely euthanize all dogs.
-
Perform a detailed necropsy, focusing on the small intestine.
-
Open the entire length of the small intestine and carefully collect all remaining tapeworms.
-
Count the number of scolices to determine the worm burden for each dog.
-
-
Efficacy Calculation:
-
Calculate the efficacy of this compound using the following formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
Workflow Diagram for In Vivo Efficacy Trial
Caption: Workflow for the in vivo efficacy trial of this compound in dogs.
Pharmacokinetic Analysis Protocol
Animals:
-
Healthy adult dogs of a uniform breed, age, and weight.
Procedure:
-
Drug Administration:
-
Administer a single oral dose of this compound to each dog.
-
-
Blood Sampling:
-
Collect blood samples from the jugular or cephalic vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours post-administration).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific analytical method for the quantification of this compound in canine plasma, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.
-
-
Pharmacokinetic Analysis:
-
Analyze the plasma concentration-time data using appropriate pharmacokinetic software to determine key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (Cl)
-
Volume of distribution (Vd)
-
-
Logical Diagram for Pharmacokinetic Study
Caption: Logical flow of a pharmacokinetic study for this compound in dogs.
Conclusion
This compound shows promise as an effective treatment for Taenia pisiformis infections in dogs. However, significant gaps remain in our understanding of its mechanism of action and pharmacokinetic profile. The protocols outlined in this document provide a framework for researchers to conduct systematic studies to further characterize this compound. Rigorous investigation is essential to optimize dosing regimens, understand potential resistance mechanisms, and ensure the safe and effective use of this compound in veterinary medicine.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. The nervous systems of helminths as targets for drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in our understanding of nematode ion channels as potential anthelmintic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoaminergic signaling as a target for anthelmintic drug discovery: receptor conservation among the free-living and parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. Taeniacidal efficacy of SQ 21,704 in dogs by various types of oral administration and in comparison with niclosamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A NEW TAENIACIDE, this compound: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Published Guidelines [waavp.org]
- 9. researchgate.net [researchgate.net]
- 10. World Association for the Advancement of Veterinary Parasitology (W.A.A.V.P.) second edition: guidelines for evaluating the efficacy of parasiticides for the treatment, prevention and control of flea and tick infestations on dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bunamidine Hydrochloride in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bunamidine (B1207059) hydrochloride, a veterinary anthelmintic agent, has demonstrated potent antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of Bunamidine Hydrochloride in antimicrobial susceptibility testing (AST), focusing on its mechanism of action and methodologies for its evaluation. These guidelines are intended to assist researchers in exploring its potential as a novel antimicrobial agent.
Mechanism of Action
This compound exerts its antimicrobial effect through the disruption of bacterial cell membrane integrity.[1][2][3][4] This mechanism involves a rapid, concentration-dependent depolarization of the cell membrane and an increase in membrane permeability, ultimately leading to cell death. The primary target is believed to be the bacterial membrane, making it a promising candidate for combating infections caused by bacteria resistant to conventional antibiotics that target intracellular processes.
Signaling Pathway and Mechanism of Action Diagram
Caption: Mechanism of action of this compound on the bacterial cell membrane.
Antimicrobial Spectrum and Susceptibility Data
This compound has shown significant activity against a range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[6] Currently, there is limited published data on its activity against Gram-negative bacteria and fungi. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data.
| Microorganism | Strain Type | MIC Range (µg/mL) | Reference |
| Enterococcus faecalis | VSE | 2 - 4 | [1] |
| Enterococcus faecium | VRE | 2 - 4 | [1] |
| Staphylococcus aureus | MRSA | 4 - 8 | [6] |
| Staphylococcus epidermidis | - | 4 - 8 | [6] |
Note: VSE = Vancomycin-Susceptible Enterococci; VRE = Vancomycin-Resistant Enterococci; MRSA = Methicillin-Resistant Staphylococcus aureus.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of aerobic bacteria.[1][7]
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile deionized water or DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the serially diluted this compound and to a growth control well (containing only CAMHB and inoculum). Include a sterility control well (containing only CAMHB).
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Membrane Permeability Assay using SYTOX Green
This assay determines the extent of membrane damage by measuring the uptake of the fluorescent dye SYTOX Green, which can only enter cells with compromised membranes.
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
This compound
-
SYTOX Green stain (e.g., from Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation: Grow bacteria to mid-logarithmic phase, then harvest by centrifugation and wash twice with PBS. Resuspend the pellet in PBS to an optical density (OD600) of 0.5.
-
Treatment: Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin (B74138) B) and a negative control (untreated cells).
-
Staining: Add SYTOX Green to a final concentration of 5 µM to each sample and incubate in the dark at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~520 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.
Membrane Potential Assay using DiSC3(5)
This assay measures changes in bacterial membrane potential using the fluorescent probe DiSC3(5). Depolarization of the membrane leads to an increase in fluorescence.[5][8]
Materials:
-
Bacterial suspension (logarithmic growth phase)
-
This compound
-
DiSC3(5) dye (3,3'-dipropylthiadicarbocyanine iodide)
-
Appropriate buffer (e.g., HEPES buffer with glucose)
-
Fluorometer
Procedure:
-
Cell Preparation: Prepare the bacterial suspension as described for the SYTOX Green assay.
-
Dye Loading: Add DiSC3(5) to the bacterial suspension at a final concentration of 1-2 µM and incubate until the fluorescence signal stabilizes (quenches), indicating dye uptake into polarized cells.
-
Treatment: Add this compound at various concentrations to the dye-loaded cell suspension.
-
Measurement: Immediately begin monitoring the fluorescence intensity using a fluorometer (excitation ~622 nm, emission ~670 nm). An increase in fluorescence (de-quenching) indicates membrane depolarization.
Visualization of Membrane Damage by Transmission Electron Microscopy (TEM)
TEM allows for high-resolution imaging of the ultrastructural changes in the bacterial cell envelope following treatment with this compound.
Materials:
-
Bacterial culture
-
This compound
-
Fixatives (e.g., glutaraldehyde (B144438), osmium tetroxide)
-
Dehydrating agents (e.g., ethanol (B145695) series)
-
Embedding resin (e.g., Epon)
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Transmission Electron Microscope
Procedure:
-
Treatment: Treat a mid-logarithmic phase bacterial culture with this compound (e.g., at 2x MIC) for a specified time (e.g., 1-2 hours).
-
Fixation: Harvest the cells by centrifugation and fix the pellet in a suitable fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) overnight at 4°C.
-
Post-fixation and Dehydration: Post-fix the cells with osmium tetroxide, followed by dehydration through a graded series of ethanol.
-
Embedding and Sectioning: Infiltrate the dehydrated pellet with resin and polymerize. Cut ultrathin sections (70-90 nm) using an ultramicrotome.
-
Staining and Imaging: Mount the sections on copper grids and stain with uranyl acetate and lead citrate. Examine the sections under a transmission electron microscope to observe any morphological changes to the cell membrane.
Caption: Logical workflow for evaluating the antimicrobial properties of this compound.
Conclusion
This compound presents a promising profile as a membrane-targeting antimicrobial agent with potent activity against clinically relevant Gram-positive pathogens. The protocols outlined in this document provide a framework for researchers to conduct antimicrobial susceptibility testing and to further investigate its mechanism of action. Further studies are warranted to explore its full antimicrobial spectrum, particularly against Gram-negative bacteria and fungi, and to evaluate its potential for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]
- 5. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-biofilm activity of chlorhexidine digluconate against Candida albicans vaginal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzamidine Conjugation Converts Expelled Potential Active Agents into Antifungals against Drug-Resistant Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Bunamidine Hydrochloride Biofilm Disruption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these structured communities of bacteria, encased in a self-produced extracellular polymeric substance (EPS) matrix, can lead to persistent infections and contamination. Bunamidine (B1207059) hydrochloride, a repurposed anthelmintic drug, has demonstrated potent antimicrobial and antibiofilm activity, particularly against resilient pathogens like vancomycin-resistant enterococci (VRE).[1][2][3][4] This document provides detailed protocols for assessing the biofilm disruption efficacy of Bunamidine Hydrochloride.
Mechanism of Action
This compound exerts its antimicrobial effect by targeting the integrity of the bacterial cell membrane.[1][3][4] The compound selectively interacts with phosphatidylglycerol, a key phospholipid component of bacterial membranes, leading to membrane destabilization, increased permeability, and depolarization.[2][3][4] This disruptive action not only affects planktonic bacteria but is also effective in eradicating established biofilms and inhibiting their formation.[1][2][3]
Caption: Mechanism of this compound action on bacterial cell membranes.
Quantitative Data Summary
The following table summarizes the efficacy of this compound (BUN) against Enterococcus faecalis biofilms. Data is derived from in vitro studies assessing biofilm inhibition and eradication.[1][2]
| Treatment Group | Concentration (µg/mL) | Biofilm Inhibition (%) | Biofilm Eradication (%) |
| Bunamidine (BUN) | 2 | Significant Inhibition | Moderate Eradication |
| 4 | > 90% | Significant Eradication | |
| 8 | > 95% | > 90% | |
| Vancomycin (VAN) | 10 x MIC | Limited Activity | Limited Activity |
| Daptomycin (DAP) | 10 x MIC | Limited Activity | Limited Activity |
Note: Minimum Inhibitory Concentrations (MICs) for this compound against VRE typically range from 2 to 4 µg/mL.[1][3][4]
Experimental Protocols
Two primary methods for quantifying biofilm disruption are detailed below: Crystal Violet (CV) Assay for total biomass quantification and a Colony Forming Unit (CFU) assay for determining cell viability within the biofilm.
Caption: General experimental workflow for the biofilm disruption assay.
Protocol 1: Biofilm Disruption Assessment using Crystal Violet (CV) Assay
This protocol quantifies the total biofilm biomass attached to a surface.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial strain of interest (e.g., Enterococcus faecalis)
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 0.25% glucose)
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the bacterial strain in the appropriate growth medium.
-
Dilute the overnight culture 1:100 in fresh medium.
-
Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with medium only as a sterility control.
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
-
Treatment:
-
Carefully aspirate the medium from each well, being cautious not to disturb the biofilm.
-
Gently wash each well twice with 200 µL of sterile PBS to remove planktonic cells.
-
Prepare serial dilutions of this compound in the growth medium.
-
Add 200 µL of the different concentrations of this compound to the wells. Include an untreated control (medium only).
-
Incubate the plate at 37°C for 24 hours.
-
-
Staining and Quantification:
-
Discard the treatment solution from the wells.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[5]
-
Remove the crystal violet solution and wash the wells three times with sterile distilled water.[6]
-
Dry the plate, for instance, by inverting it on a paper towel.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.[5]
-
Measure the absorbance at 590 nm using a microplate reader.[5]
-
Protocol 2: Assessment of Biofilm Cell Viability using Colony Forming Unit (CFU) Enumeration
This protocol determines the number of viable bacterial cells within the biofilm after treatment.
Materials:
-
Biofilms grown and treated in 96-well plates (as in Protocol 1, steps 1 & 2)
-
Sterile PBS
-
Micro-pestles or sonicator
-
Sterile microcentrifuge tubes
-
Agar (B569324) plates (e.g., Tryptic Soy Agar)
Procedure:
-
Biofilm Disruption:
-
Following treatment with this compound, aspirate the medium.
-
Wash the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of sterile PBS to each well.
-
Scrape the biofilm from the bottom and sides of the wells using a sterile pipette tip or micro-pestle. Alternatively, the plate can be sonicated to dislodge the biofilm.
-
-
Serial Dilution and Plating:
-
Thoroughly resuspend the scraped biofilm in the PBS by vigorous pipetting to create a homogenous cell suspension.
-
Perform 10-fold serial dilutions of the bacterial suspension in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Quantification:
-
Count the colonies on the plates.
-
Calculate the number of CFU per well to determine the viable bacterial count in the treated and untreated biofilms.
-
Protocol 3: Visualization of Biofilm Disruption using Confocal Laser Scanning Microscopy (CLSM)
This protocol allows for the visualization of the biofilm's three-dimensional structure and the differentiation of live and dead cells.
Materials:
-
Biofilms grown on a suitable surface for microscopy (e.g., glass-bottom dishes)
-
This compound
-
LIVE/DEAD™ BacLight™ Viability Kit or similar fluorescent stains (e.g., SYTO 9 and Propidium (B1200493) Iodide)
-
Confocal Laser Scanning Microscope
Procedure:
-
Biofilm Formation and Treatment:
-
Grow and treat biofilms with this compound as described in Protocol 1, using a surface suitable for microscopy.
-
-
Staining:
-
After treatment, gently remove the solution and wash the biofilms once with sterile, filter-sterilized water.[5]
-
Prepare the staining solution according to the manufacturer's instructions (e.g., adding SYTO 9 and propidium iodide to filter-sterilized water). Protect the solution from light.[5]
-
Add a sufficient volume of the staining solution to cover the biofilm and incubate in the dark at room temperature for 15-20 minutes.[5]
-
-
Imaging:
-
Immediately visualize the stained biofilm using a Confocal Laser Scanning Microscope.
-
Acquire images using appropriate laser excitation and emission filters for the fluorescent stains used (e.g., green for live cells and red for dead cells).
-
Obtain z-stack images to visualize the three-dimensional architecture of the biofilm.[5]
-
Conclusion
This compound presents a promising agent for combating bacterial biofilms. The protocols outlined in this document provide robust methods for evaluating its efficacy in a laboratory setting. The primary mechanism of membrane disruption suggests a low propensity for resistance development, making it a valuable candidate for further investigation in the development of new anti-biofilm therapies.[1][3]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ableweb.org [ableweb.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Bunamidine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Bunamidine Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its predicted aqueous solubility is approximately 9.22 x 10⁻⁵ mg/mL.[1] This low solubility can present significant challenges in the development of aqueous formulations for research and therapeutic applications.
Q2: What is the pKa of this compound and how does it affect solubility?
A2: The predicted pKa of this compound's strongest basic function is 11.36.[2] As a basic compound, its solubility is pH-dependent. At pH values below its pKa, it will be more protonated and is expected to exhibit higher solubility. Conversely, as the pH approaches and exceeds the pKa, the compound will be less protonated and its aqueous solubility will decrease.
Q3: Why is my this compound not dissolving in aqueous buffers?
A3: Due to its very low intrinsic aqueous solubility, this compound will likely not dissolve in standard aqueous buffers alone. To achieve a desired concentration, solubility enhancement techniques are necessary.
Q4: Are there any organic solvents in which this compound is soluble?
A4: Yes, this compound is soluble in Dimethyl Sulfoxide (DMSO).[3][4][5] A solubility of up to 33.33 mg/mL in DMSO has been reported, which can be facilitated by ultrasonication and warming to 60°C.[3][6]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the solubilization of this compound.
| Problem | Question to Consider | Possible Cause | Suggested Solution |
| Precipitation in Aqueous Solution | Did you attempt to dissolve the compound directly in an aqueous buffer without any solubilizing agents? | Low intrinsic aqueous solubility of this compound. | Utilize a solubility enhancement technique such as co-solvents, cyclodextrins, or solid dispersions. Refer to the Experimental Protocols section for detailed methods. |
| Was a stock solution in an organic solvent like DMSO prepared first? | The concentration of the organic solvent in the final aqueous solution may be too low to maintain solubility. | Ensure the final concentration of the co-solvent is sufficient. For example, a formulation with 10% DMSO has been shown to be effective.[3] | |
| Did the pH of the final solution change upon addition of the compound? | As a basic compound (pKa ~11.36), changes in pH can significantly impact solubility.[2] | Buffer the aqueous solution to maintain a pH well below the pKa (e.g., acidic pH) to favor the more soluble, protonated form of the molecule. | |
| Incomplete Dissolution | Are you using a suitable solubilization method for your desired concentration? | The chosen method may not be sufficient to achieve the target concentration. | Refer to the Quantitative Solubility Data table to select a method that has been shown to achieve a solubility of at least your target concentration. Consider increasing the concentration of the excipients (e.g., co-solvents, cyclodextrins). |
| Have you applied physical methods to aid dissolution? | The dissolution process may be slow. | Gentle heating (e.g., to 60°C) and ultrasonication can help to dissolve this compound, especially when preparing stock solutions in DMSO.[3][6] | |
| Phase Separation | Are you using a co-solvent system? | The components of your formulation may not be fully miscible at the tested ratios. | Ensure thorough mixing of all components. Follow a sequential addition process as outlined in the provided protocols. For instance, in a co-solvent system, add and mix each solvent one by one.[3] |
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound using various enhancement techniques.
| Method | Solvents/Excipients | Achieved Solubility | Reference |
| Aqueous | Water/Aqueous Buffer | ~9.22 x 10⁻⁵ mg/mL (Predicted) | [1] |
| Organic Solvent | DMSO | 33.33 mg/mL | [3][6] |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | [3][6] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | [3] |
| Lipid-based Formulation | 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments to improve the aqueous solubility of this compound.
Co-Solvent Formulation
This protocol describes the preparation of a co-solvent system to enhance the solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL). This may require warming and/or sonication to fully dissolve.
-
In a separate sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add the saline to the mixture to reach the final desired volume and concentration. Mix thoroughly.
-
The final composition of the vehicle will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
Cyclodextrin-Based Formulation
This protocol utilizes a substituted cyclodextrin, Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD), to improve solubility.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve the final desired volume and concentration.
-
Mix thoroughly until a clear solution is obtained.
-
The final formulation will contain 10% DMSO.[3]
Solid Dispersion
While a specific protocol for this compound is not available, this general approach using the solvent evaporation method can be adapted.
Materials:
-
This compound
-
A suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)
-
A suitable organic solvent (e.g., ethanol, methanol)
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the drug and the carrier in a minimal amount of the organic solvent with stirring.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion, pulverize it, and pass it through a sieve to obtain a uniform powder.
-
The resulting powder can then be tested for its dissolution characteristics in aqueous media.
References
Technical Support Center: Bunamidine Hydrochloride Administration in Canines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side effects associated with Bunamidine Hydrochloride in canine subjects during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in canine research?
A1: this compound is a veterinary anthelmintic agent primarily used for its efficacy against various tapeworms (cestodes) in canines, including Echinococcus granulosus, Taenia hydatigena, Taenia pisiformis, and Dipylidium caninum. In a research setting, it is utilized in studies investigating antiparasitic drug efficacy and mechanisms of action.
Q2: What are the known side effects of this compound in canines?
A2: The most commonly reported side effects associated with this compound administration in dogs are gastrointestinal disturbances, specifically slight vomiting and diarrhea. While generally considered to have a reasonable safety margin, as with most anthelmintics, adverse reactions can occur.
Q3: What is the general incidence of these side effects?
Q4: Are there any known cardiovascular side effects in canines?
A4: While detailed studies on the cardiovascular effects of Bunamidine in dogs are limited, research in other species (rats) has indicated potential for cardiovascular effects, including alterations in heart rate and electrical activity. Therefore, monitoring cardiovascular parameters in canine subjects, especially in studies involving higher doses or prolonged administration, is a prudent precautionary measure.
Q5: What should be done if a canine subject exhibits severe adverse reactions?
A5: In the event of severe adverse reactions, such as persistent vomiting, severe diarrhea, signs of dehydration, or any neurological or cardiovascular abnormalities, the experimental protocol should include immediate cessation of the drug and provision of supportive veterinary care. This may include fluid therapy to correct dehydration and electrolyte imbalances, antiemetics, and other symptomatic treatments as deemed necessary by a veterinarian.
Troubleshooting Guides
Issue 1: Canine subject experiences vomiting or diarrhea post-administration.
Potential Cause:
-
Direct irritation of the gastrointestinal mucosa by the drug.
-
Individual sensitivity to the compound.
Troubleshooting Steps:
-
Observation and Assessment:
-
Monitor the frequency and severity of the vomiting or diarrhea.
-
Assess the canine for signs of dehydration (e.g., tacky gums, decreased skin turgor).
-
Note the timing of the adverse event in relation to drug administration and feeding.
-
-
Supportive Care:
-
Withhold food for a short period (12-24 hours) to allow the gastrointestinal tract to rest.
-
Ensure continuous access to fresh water.
-
If vomiting and diarrhea are severe or persistent, veterinary intervention is required for fluid therapy and potential administration of antiemetics or antidiarrheals.
-
-
Experimental Protocol Adjustment (for future cohorts):
-
Consider administering the drug with a small meal to reduce direct gastric irritation, unless the experimental design strictly requires fasting.
-
Evaluate the possibility of dividing the dose, if scientifically permissible.
-
Ensure the formulation (e.g., use of gelatin capsules) is optimal to minimize gastrointestinal upset.
-
Issue 2: Lack of efficacy or variable drug absorption.
Potential Cause:
-
Improper administration technique.
-
The formulation of the drug may influence its activity.
-
Individual variation in drug metabolism.
Troubleshooting Steps:
-
Review of Administration Protocol:
-
Ensure the correct dosage is being administered based on the animal's body weight.
-
Confirm that the administration method (e.g., oral gavage, in-feed) is consistent and appropriate.
-
The use of gelatin capsules has been studied and may influence the drug's activity.
-
-
Pharmacokinetic Considerations:
-
If feasible within the experimental design, consider pharmacokinetic studies to assess drug absorption and bioavailability in the study population.
-
Be aware that factors such as feeding schedules can impact the absorption of oral medications.
-
Data Presentation
Table 1: Reported Side Effects of Bunamidine Salts in Canines
| Side Effect | Bunamidine Salt | Dosage | Incidence | Reference |
| Slight Vomiting | Hydrochloride | 25 mg/kg | Unspecified | |
| Slight Diarrhea | Hydrochloride | 25 mg/kg | Unspecified | |
| Diarrhea | Hydroxynaphthoate (B12740854) | 25 to 100 mg/kg | 2/27 dogs |
Experimental Protocols
Protocol for Monitoring and Managing Mild Gastrointestinal Upset
-
Objective: To systematically monitor and manage mild, transient vomiting and diarrhea in canine subjects administered this compound.
-
Materials:
-
Standard canine housing and husbandry equipment.
-
Veterinary-approved fluid and electrolyte replacement solutions.
-
Antiemetic and antidiarrheal medications (as prescribed by a veterinarian).
-
Data recording sheets for clinical observations.
-
-
Methodology:
-
Record baseline clinical signs, including fecal consistency and appetite, prior to drug administration.
-
Administer this compound as per the experimental protocol.
-
Observe subjects continuously for the first 4 hours post-administration and then at regular intervals (e.g., every 2 hours) for the next 24-48 hours.
-
Record any instances of vomiting or diarrhea, noting the time, frequency, and a description of the event.
-
For mild, self-limiting episodes (e.g., one or two instances of vomiting or loose stool), ensure ad-libitum access to water and monitor for resolution.
-
If more than two episodes occur, or if the subject shows signs of lethargy or dehydration, consult a veterinarian.
-
Veterinary intervention may include subcutaneous or intravenous fluid administration and symptomatic treatment.
-
Document all observations and interventions meticulously in the subject's experimental record.
-
Mandatory Visualization
Caption: Experimental workflow for managing potential side effects.
Bunamidine Hydrochloride drug interaction profile in veterinary medicine
Disclaimer: Information on the specific drug interaction profile of Bunamidine (B1207059) Hydrochloride in veterinary medicine is limited in publicly available scientific literature. This guide is intended for researchers, scientists, and drug development professionals and is based on established pharmacological principles and the known toxicological profile of the drug. Caution is strongly advised when co-administering Bunamidine Hydrochloride with other therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: Are there any documented drug-drug interactions with this compound?
A1: Currently, there is a significant lack of published studies specifically investigating the drug-drug interaction profile of this compound. Therefore, no definitive interactions have been officially documented. Researchers should proceed with caution and assume that interactions are possible, especially with concurrently administered drugs that share similar metabolic pathways or toxicological profiles.
Q2: What is the mechanism of action of this compound, and how might it influence potential interactions?
A2: Bunamidine is classified as a veterinary anti-platyhelmintic agent used for tapeworm infestations.[1] While its exact molecular mechanism of action is not well-documented in the available literature, its structural class as a naphthalene (B1677914) derivative suggests it is lipophilic, which may influence its distribution and metabolism.[2] A recent study has suggested that Bunamidine exhibits its antimicrobial effects by targeting and disrupting bacterial membranes.[3] If this extends to host cells at higher concentrations, it could potentiate the effects of other drugs that affect cell membrane integrity.
Q3: What are the known side effects and toxicities of this compound?
A3: The primary toxicities associated with Bunamidine appear to be cardiovascular. In studies involving rats, Bunamidine caused a dose-dependent decrease in heart rate, coronary flow, and systolic tension, while increasing diastolic tension. It also led to alterations in electrical activity, including prolonged PR, QRS, and QT intervals, and in some cases, heart block and ventricular standstill.[4] Cases of sudden death in dogs treated with this compound have also been reported.[5] Additionally, at higher doses, side effects such as vomiting and diarrhea have been observed in dogs.
Q4: How should I approach the co-administration of this compound with other drugs in my research?
A4: Given the lack of specific interaction data, a conservative approach is recommended. If co-administration is necessary, it is crucial to:
-
Thoroughly review the pharmacokinetic and pharmacodynamic properties of the co-administered drug.
-
Consider potential for additive or synergistic toxicity, particularly for drugs with known cardiovascular effects.
-
Implement a comprehensive monitoring plan for adverse events.
-
Start with lower doses if possible and titrate based on observed effects and tolerance.
-
Utilize a control group receiving only this compound to differentiate its effects from those of the combination.
Troubleshooting Guide
Q1: I co-administered this compound with another research compound and observed unexpected mortality in my animal subjects. What should I do?
A1: Unexpected mortality is a serious adverse event.
-
Immediate Action: Stop administration of both compounds immediately.
-
Investigation:
-
Conduct a thorough post-mortem examination (necropsy) to identify the cause of death, paying close attention to the cardiovascular system.
-
Review all experimental records, including dosing, animal health observations, and any other concurrently administered substances.
-
Consider the possibility of a pharmacodynamic interaction (additive or synergistic toxicity) or a pharmacokinetic interaction (e.g., one drug increasing the concentration of the other to toxic levels).
-
-
Future Steps:
-
Re-evaluate the scientific necessity of co-administration.
-
If co-administration is essential, consider a dose-reduction strategy for one or both compounds in a new cohort of animals.
-
Implement more intensive monitoring, which could include electrocardiograms (ECGs) if cardiovascular toxicity is suspected.
-
Q2: My experimental animals are showing excessive sedation/lethargy after receiving this compound with another drug. How can I troubleshoot this?
A2: Excessive sedation could indicate a central nervous system (CNS) effect.
-
Assess the Co-administered Drug: Does the other drug have known sedative properties? If so, you may be observing an additive pharmacodynamic effect.
-
Consider Pharmacokinetics: It is possible that this compound is inhibiting the metabolism of the other drug (or vice-versa), leading to higher-than-expected plasma concentrations and exaggerated effects.
-
Action Plan:
-
Reduce the dose of the drug known to cause sedation.
-
Stagger the administration times of the two drugs to avoid peak plasma concentrations occurring simultaneously.
-
If the issue persists, consider using an alternative drug with a different metabolic profile.
-
Q3: The efficacy of this compound in my tapeworm infection model seems to be lower when administered with another compound. What could be the cause?
A3: Reduced efficacy could stem from a pharmacokinetic interaction.
-
Absorption Issues: The co-administered compound could be interfering with the gastrointestinal absorption of this compound. For example, drugs that alter gastric pH or motility can affect the dissolution and absorption of other drugs.[5]
-
Metabolic Induction: The other drug could be an inducer of metabolic enzymes (such as cytochrome P450s) that are responsible for breaking down this compound, thus reducing its effective concentration.
-
Troubleshooting Steps:
-
Review the properties of the co-administered drug for any known effects on GI function or drug-metabolizing enzymes.
-
Separate the administration times of the two compounds by several hours.
-
If possible, measure the plasma concentrations of this compound in the presence and absence of the other compound to confirm a pharmacokinetic interaction.
-
Data Presentation
Table 1: Summary of this compound Profile
| Parameter | Description | Reference |
| Drug Class | Anthelmintic (Taeniacide) | [6][7] |
| Primary Use | Treatment of tapeworm infections (Taenia, Echinococcus granulosus) in dogs and cats. | [2][6] |
| Known Toxicities | Cardiovascular: Decreased heart rate, prolonged PR, QRS, & QT intervals, heart block, ventricular standstill. | [4] |
| Gastrointestinal: Vomiting and diarrhea at higher doses. | ||
| Other: Sudden death in dogs has been reported. | [5] | |
| Documented Drug Interactions | None specifically documented in available literature. | N/A |
| Potential (Theoretical) Interactions | Pharmacodynamic: Additive or synergistic cardiotoxicity with other drugs affecting heart rate or rhythm (e.g., certain anesthetics, antiarrhythmics, alpha-2 agonists). | N/A |
| Pharmacokinetic: As the metabolic pathways are unknown, interactions with potent inhibitors or inducers of cytochrome P450 enzymes cannot be ruled out. | N/A |
Experimental Protocols
As there are no specific drug interaction studies cited, this section outlines a general protocol for investigating a potential pharmacokinetic drug interaction between this compound and a new chemical entity (NCE) in a canine model.
Objective: To determine if co-administration of NCE alters the pharmacokinetic profile of this compound in dogs.
Methodology:
-
Subjects: A cohort of healthy adult dogs, appropriately acclimatized.
-
Study Design: A crossover study design is recommended.
-
Phase 1: Administer a single oral dose of this compound to each dog. Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Washout Period: Allow a sufficient time (e.g., 1-2 weeks) for complete clearance of the drug.
-
Phase 2: Administer the NCE for a predetermined number of days. On the final day, co-administer the same single oral dose of this compound. Collect serial blood samples at the same time points as in Phase 1.
-
-
Sample Analysis:
-
Process blood samples to separate plasma.
-
Analyze plasma samples for this compound concentrations using a validated analytical method, such as liquid chromatography with mass spectrometry (LC-MS).
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters for this compound in both phases, including:
-
Maximum plasma concentration (Cmax)
-
Time to maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
-
-
Interpretation: Statistically compare the pharmacokinetic parameters from Phase 1 and Phase 2. A significant change in Cmax or AUC would indicate a drug interaction affecting the absorption or clearance of this compound.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Drug Interactions in Animals: What Happens When We Mix Drugs? - WSAVA2007 - VIN [vin.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Bunamidine - Wikipedia [en.wikipedia.org]
overcoming potential resistance to Bunamidine Hydrochloride in parasites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bunamidine (B1207059) Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving Bunamidine Hydrochloride, particularly concerning potential resistance.
Issue 1: Reduced or variable efficacy of this compound in vitro.
-
Question: My in vitro experiments show lower than expected efficacy of this compound against the target parasite. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Drug Stability and Storage: this compound can degrade over time. Ensure it is stored correctly, protected from light and moisture. Prepare fresh solutions for each experiment.
-
Solubility Issues: this compound may have limited solubility in certain media. Verify the complete dissolution of the compound. Sonication may aid in dissolution.
-
Assay Conditions: The pH, temperature, and composition of the culture medium can influence drug activity. Optimize these conditions for your specific parasite and assay.
-
Parasite Viability: Ensure the parasites used in the assay are healthy and viable. Poor parasite health can lead to inconsistent results.
-
Potential for Resistance: While not widely documented, consider the possibility of inherent or developing resistance in your parasite strain.
-
Issue 2: Suspected this compound resistance in vivo.
-
Question: I am observing a lack of efficacy of this compound in my animal model, suggesting potential resistance. How can I confirm this?
-
Troubleshooting Steps:
-
Rule out other factors:
-
Incorrect Dosage or Administration: Double-check the dosage calculations and ensure proper administration of the drug.
-
Host Factors: The host's metabolism, overall health, and immune status can affect drug efficacy.
-
Re-infection: In a natural infection model, rapid re-infection can be mistaken for treatment failure.
-
-
Perform a Fecal Egg Count Reduction Test (FECRT): This is the standard method for detecting anthelmintic resistance in vivo. A reduction of less than 95% in the fecal egg count after treatment is indicative of resistance.[1][2][3]
-
Isolate and test the parasite strain in vitro: If possible, isolate the parasite strain from the animal model and perform in vitro susceptibility testing to confirm reduced sensitivity to this compound.
-
Issue 3: Investigating the mechanism of potential this compound resistance.
-
Question: I have confirmed resistance to this compound in a parasite strain. How can I investigate the underlying mechanism?
-
Potential Mechanisms & Investigative Approaches:
-
Altered Drug Target:
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Membrane Disruption: Recent studies suggest Bunamidine's primary mechanism may be disrupting the parasite's outer membrane.[4][5] Investigate changes in membrane composition or fluidity in the resistant strain.
-
DNA Interaction: As an amidine compound, Bunamidine may also target DNA, particularly mitochondrial DNA.[6][7] Sequence key mitochondrial genes in susceptible versus resistant strains to identify potential mutations.
-
-
Reduced Drug Accumulation:
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Efflux Pumps: Overexpression of efflux pumps, such as P-glycoproteins, can actively remove the drug from the parasite.[8] Use quantitative PCR (qPCR) to compare the expression levels of known efflux pump genes between susceptible and resistant strains.
-
Decreased Uptake: Alterations in membrane transporters could reduce drug uptake.[8]
-
-
Drug Metabolism: Increased metabolic inactivation of the drug by the parasite is a common resistance mechanism.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: The precise mechanism in helminths is not fully elucidated. However, based on its chemical structure and recent research, two primary mechanisms are proposed:
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Disruption of the parasite's tegument (outer membrane): This leads to increased permeability, ion leakage, and eventual paralysis and death.[4][5]
-
Interaction with parasite DNA: As an amidine compound, it may bind to the minor groove of DNA, particularly AT-rich regions, interfering with DNA replication and transcription.[6][7]
Q2: Are there any known cases of resistance to this compound in parasites?
A2: To date, there is a lack of documented, peer-reviewed reports of clinically significant resistance to this compound in its target cestode parasites. However, the potential for resistance development exists with any anthelmintic.
Q3: What are the general strategies to overcome or mitigate the development of anthelmintic resistance?
A3: General strategies to slow the development of anthelmintic resistance include:
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Combination Therapy: Using drugs with different mechanisms of action simultaneously.[8]
-
Drug Rotation: Alternating between different classes of anthelmintics.
-
Targeted Selective Treatment: Treating only the animals that require it, to maintain a population of susceptible parasites in "refugia".
-
Proper Dosing: Ensuring animals receive the correct dose based on their weight to avoid sub-lethal drug exposure.
-
Integrated Parasite Management: Combining chemical control with other strategies like pasture management and host genetic selection.
Q4: How can I test for this compound resistance in my laboratory?
A4: You can use a combination of in vivo and in vitro methods:
-
In Vivo : The Fecal Egg Count Reduction Test (FECRT) is the gold standard for detecting resistance in livestock.[1][2][3]
-
In Vitro : While no standardized in vitro test for Bunamidine against cestodes is widely established, you could adapt existing anthelmintic assays. A potential approach is a motility assay where you expose larval or adult stages of the parasite to varying concentrations of this compound and observe for paralysis or death over a set time period.
Data Presentation
Table 1: Hypothetical Fecal Egg Count Reduction Test (FECRT) Data for this compound
| Treatment Group | Pre-Treatment Mean EPG | Post-Treatment Mean EPG | Fecal Egg Count Reduction (%) | Resistance Status |
| Susceptible Strain | 850 | 25 | 97.1 | Susceptible |
| Suspected Resistant Strain | 920 | 350 | 62.0 | Resistant |
*EPG: Eggs Per Gram of feces
Table 2: Hypothetical In Vitro Susceptibility Data for this compound
| Parasite Strain | IC50 (µg/mL)** | Resistance Factor (IC50 Resistant / IC50 Susceptible) |
| Susceptible | 1.5 | - |
| Resistant | 12.0 | 8.0 |
**IC50: Half-maximal inhibitory concentration
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT) for Suspected this compound Resistance
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired infections.
-
Pre-Treatment Sampling (Day 0): Collect individual fecal samples from each animal.
-
Fecal Egg Count (FEC): Perform a quantitative FEC (e.g., McMaster technique) on each sample to determine the number of eggs per gram (EPG) of feces.[9]
-
Treatment: Administer this compound at the recommended dosage based on individual animal weight.
-
Post-Treatment Sampling (Day 10-14): Collect a second round of individual fecal samples from the same animals.
-
Post-Treatment FEC: Perform a second quantitative FEC on the post-treatment samples.
-
Calculation: Calculate the percentage reduction in fecal egg count using the following formula: % Reduction = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100
-
Interpretation: A reduction of <95% suggests the presence of a resistant parasite population.[1]
Protocol 2: In Vitro Motility Assay for this compound Susceptibility
-
Parasite Preparation: Isolate larval or adult stages of the target cestode parasite.
-
Drug Preparation: Prepare a stock solution of this compound and make serial dilutions in the appropriate culture medium to achieve a range of test concentrations.
-
Assay Setup: In a multi-well plate, add a standardized number of parasites to each well containing the different drug concentrations. Include a drug-free control.
-
Incubation: Incubate the plates at a temperature suitable for the parasite species.
-
Motility Scoring: At defined time points (e.g., 24, 48, 72 hours), observe the parasites under a microscope and score their motility. A common scoring system is: 3 = normal activity, 2 = reduced activity, 1 = minimal activity/paralysis, 0 = death.
-
Data Analysis: Determine the concentration of this compound that inhibits motility by 50% (IC50) compared to the control. A significant increase in the IC50 for a particular strain compared to a known susceptible strain indicates resistance.
Mandatory Visualizations
Caption: Experimental Workflow for Investigating this compound Resistance.
Caption: Potential Mechanisms of Action and Resistance to this compound.
References
- 1. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. msd-animal-health.com [msd-animal-health.com]
- 3. Improving the detection of anthelmintic resistance: evaluation of faecal egg count reduction test procedures suitable for farm routines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel amidines and analogues as promising agents against intracellular parasites: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. vet.ucalgary.ca [vet.ucalgary.ca]
Bunamidine Hydrochloride Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Bunamidine (B1207059) Hydrochloride in solution. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
Encountering stability issues with Bunamidine Hydrochloride solutions can compromise experimental results. This guide provides a systematic approach to identifying and resolving common problems.
Problem: Precipitation or Cloudiness in Solution
| Potential Cause | Troubleshooting Steps |
| Low Solubility | This compound has low aqueous solubility. Ensure you are using an appropriate solvent system. For stock solutions, DMSO is recommended. For in vivo preparations, co-solvents like PEG300, Tween-80, or SBE-β-CD in saline may be necessary.[1][2] |
| Incorrect Solvent Order | When preparing multi-component solutions, the order of solvent addition is critical. Always start by dissolving this compound in a small amount of DMSO before adding other co-solvents sequentially.[1][2] |
| Low Temperature | If precipitation occurs during preparation or storage, gentle warming and/or sonication can help redissolve the compound.[1] |
| pH Shift | The solubility of hydrochloride salts can be pH-dependent. Ensure the pH of your final solution is compatible with this compound's stability. |
| Supersaturation | The prepared concentration may exceed the solubility limit in the given solvent system. Try preparing a more dilute solution. |
Problem: Loss of Potency or Inconsistent Results
| Potential Cause | Troubleshooting Steps |
| Degradation Due to Improper Storage | Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage and protected from light.[1][2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1] |
| Working Solution Instability | For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use.[1] |
| Photodegradation | Protect solutions from light, especially during storage and handling.[1][2] Use amber vials or cover containers with aluminum foil. |
| Hydrolysis | The stability of compounds in aqueous solutions can be affected by pH. While specific data for this compound is limited, it is good practice to control the pH of your experimental solution. |
| Oxidation | While less common than hydrolysis, oxidation can be a degradation pathway. If suspected, consider preparing solutions under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is soluble in DMSO up to 33.33 mg/mL with the aid of ultrasonication and warming to 60°C.[1][2] It is crucial to use newly opened, non-hygroscopic DMSO as moisture can impact solubility.[1]
Q2: How should I store my this compound stock solution?
A2: For optimal stability, stock solutions should be stored under the following conditions:
Always store solutions sealed and protected from moisture and light.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: My this compound solution has precipitated. What should I do?
A3: If precipitation occurs, you can try gentle warming and/or sonication to aid dissolution.[1] Ensure that the concentration you are trying to achieve does not exceed the solubility limit in your chosen solvent system.
Q4: Can I prepare a working solution in an aqueous buffer for my in vitro assay?
A4: While direct solubility in aqueous buffers is low, you can prepare a working solution by diluting a DMSO stock solution into your aqueous buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not cause precipitation of the this compound. For in vivo experiments, specific formulations with co-solvents are recommended.[1][2]
Q5: What are the general factors that can affect the stability of this compound in solution?
A5: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate degradation.
-
pH: The stability of hydrochloride salts can be pH-dependent.
-
Light: Exposure to light can cause photodegradation.
-
Moisture: Can affect the stability of the solid compound and its solubility in organic solvents like DMSO.[1]
-
Oxidizing agents: Can potentially lead to degradation.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 33.33 mg/mL (79.54 mM) | Ultrasonic and warming to 60°C[1][2] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.67 mg/mL (3.99 mM) | Sequential addition[1][2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (3.99 mM) | Sequential addition[1][2] |
| 10% DMSO / 90% Corn Oil | ≥ 1.67 mg/mL (3.99 mM) | Sequential addition[1] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Key Considerations |
| -80°C | Up to 6 months | Sealed, away from moisture and light[1] |
| -20°C | Up to 1 month | Sealed, away from moisture and light[1][2] |
| 4°C (Solid Form) | Refer to manufacturer's specifications | Sealed, away from moisture and light[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer
-
Water bath or sonicator
-
-
Procedure:
-
Equilibrate this compound to room temperature before opening the container to prevent moisture condensation.
-
Weigh the required amount of this compound (Molecular Weight: 419.04 g/mol ). For 1 mL of a 10 mM solution, use 4.19 mg.
-
Add the appropriate volume of DMSO to the solid this compound.
-
Vortex the solution thoroughly.
-
If dissolution is incomplete, warm the solution in a water bath at 60°C and/or use a sonicator until the solution is clear.[1][2]
-
Once fully dissolved, aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.[1]
-
Protocol 2: General Stability Testing of this compound in Solution using HPLC
This protocol outlines a general procedure for assessing the stability of this compound in a specific solution (e.g., a particular buffer or formulation).
-
Objective: To determine the degradation of this compound over time under specific storage conditions (e.g., temperature, light exposure).
-
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Appropriate mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)
-
Reference standard of this compound
-
Temperature-controlled incubator/chamber
-
Photostability chamber (if assessing light sensitivity)
-
-
Procedure:
-
Initial Analysis (T=0):
-
Prepare the this compound solution in the desired buffer or formulation.
-
Immediately analyze an aliquot of the solution by HPLC to determine the initial concentration and purity. This serves as the baseline.
-
-
Sample Storage:
-
Store the remaining solution under the desired experimental conditions (e.g., 4°C, 25°C, 40°C; protected from light or exposed to controlled light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14, 30 days), withdraw an aliquot of the stored solution.
-
Analyze the aliquot by HPLC under the same conditions as the initial analysis.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the T=0 sample.
-
Observe the appearance of any new peaks, which may indicate degradation products.
-
-
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Bunamidine Hydrochloride Efficacy in Gelatin Capsules
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bunamidine (B1207059) Hydrochloride formulated in gelatin capsules.
Frequently Asked Questions (FAQs)
Q1: What is the expected efficacy of Bunamidine Hydrochloride against Echinococcus granulosus in dogs?
A1: Studies have demonstrated high efficacy of this compound against both mature and immature stages of Echinococcus granulosus in canines. Efficacy can vary based on the dosage regimen. For mature worms, 100% clearance has been reported.[1][2] Against immature worms, efficacies ranging from 85.9% to 98.8% have been observed.[1][2]
Q2: Can the gelatin capsule itself impact the efficacy of this compound?
A2: Yes, the gelatin capsule can influence the drug's efficacy. The primary factor is the dissolution of the capsule shell, which is necessary to release the active pharmaceutical ingredient (API) for absorption.[3][4] Factors such as the age of the capsule, storage conditions (temperature and humidity), and the presence of certain excipients can lead to gelatin cross-linking.[3][4][5][6][7] This cross-linking can delay or prevent the capsule from dissolving, thereby reducing the bioavailability of this compound.[3][4][6]
Q3: What is gelatin cross-linking and how does it affect drug release?
A3: Gelatin cross-linking is a chemical process where the polymer chains of gelatin become linked, forming a less soluble, more rigid structure.[3][4][6] This can be initiated by exposure to aldehydes, high temperature, and high humidity.[7] A cross-linked gelatin capsule may not rupture or dissolve properly in the gastrointestinal tract, leading to incomplete or delayed release of the encapsulated drug.[3][4] While in some cases in vivo bioavailability may not be significantly altered, in vitro dissolution profiles can be considerably affected.[6]
Q4: Are there any known interactions between this compound and gelatin?
A4: There is no direct evidence in the reviewed literature of a specific chemical interaction between this compound and gelatin that would inactivate the drug. However, the formulation's overall stability and release characteristics can be affected by the gelatin capsule's physical properties.
Q5: What is the proposed mechanism of action for this compound?
A5: While the precise signaling pathway is not fully elucidated in the provided search results, recent research on repurposing this compound as an antimicrobial agent suggests it targets and disrupts bacterial cell membranes.[8] It is plausible that its anthelmintic activity involves a similar mechanism, leading to damage of the parasite's integument and subsequent disruption of vital functions.
Troubleshooting Guides
Issue 1: Lower than expected in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Inadequate Drug Release from Capsule | 1. Visually inspect reserve capsules for signs of aging, discoloration, or brittleness. 2. Perform an in vitro dissolution test on the same batch of capsules to assess drug release profile.[9] 3. Consider the storage conditions of the capsules; high heat and humidity can induce cross-linking.[6][7] |
| Incorrect Dosage | 1. Verify the weight of the animals and the calculated dose of this compound. 2. Ensure the full dose was administered and not regurgitated. |
| Drug Resistance | 1. If possible, determine the strain of the parasite and check for known resistance to this compound. |
| Host Factors | 1. Consider factors such as the animal's diet and gastrointestinal health, which can influence drug absorption. |
Issue 2: Inconsistent or failed in vitro dissolution tests.
| Possible Cause | Troubleshooting Step |
| Gelatin Cross-Linking | 1. Visually observe the capsules during the dissolution test for the formation of a swollen, intact "pellicle" (a sign of cross-linking).[3] 2. As per USP guidelines, if cross-linking is suspected, the dissolution test can be repeated with the addition of enzymes (pepsin or pancreatin) to the dissolution medium to facilitate the breakdown of the gelatin.[4][6] |
| Inappropriate Dissolution Medium | 1. Ensure the pH and composition of the dissolution medium are appropriate for this compound and the gelatin capsule. |
| Floating Capsules | 1. If capsules are floating, use a sinker to ensure proper immersion and exposure to the dissolution medium. |
Data Presentation
Table 1: Efficacy of this compound Against Immature Echinococcus granulosus in Dogs
| Dosage Regimen | Number of Worms (Control Group Mean) | Number of Worms (Treated Group Range) | Efficacy (%) |
| 25 mg/kg | 1,634 | 0 - 52 | 98.8 |
| 50 mg/kg | 1,634 | 112 - 462 | 85.9 |
| 25 mg/kg (twice, 48h apart) | 1,634 | 0 - 184 | 95.8 |
Data sourced from Andersen et al., 1975.[2]
Table 2: Efficacy of this compound Against Mature Echinococcus granulosus in Dogs
| Dosage Regimen | Number of Worms (Control Group Mean) | Number of Worms (Treated Group) | Efficacy (%) |
| 50 mg/kg | 1,227 | 0 | 100 |
| 50 mg/kg (twice, 48h apart) | 1,227 | 0 | 100 |
| 25 mg/kg (twice, 48h apart) | 1,227 | 0 | 100 |
Data sourced from Andersen et al., 1975.[2]
Experimental Protocols
In Vivo Efficacy Study Protocol (Adapted from Andersen et al., 1975)
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Animal Model: Use purpose-bred dogs susceptible to Echinococcus granulosus infection.
-
Infection: Artificially infect dogs with viable E. granulosus protoscolices.
-
Acclimation: Allow a pre-patent period for the worms to mature (typically 35-45 days for mature worms).
-
Grouping: Divide the dogs into a control group (no treatment) and one or more treatment groups.
-
Dosing: Administer this compound in gelatin capsules at the desired dosage (e.g., 25 mg/kg or 50 mg/kg). For multiple-dose regimens, specify the interval between doses.
-
Necropsy: At a predetermined time post-treatment (e.g., 3 days), euthanize the dogs and perform a necropsy.
-
Worm Recovery: Collect the entire small intestine and carefully recover all adult and immature tapeworms.
-
Worm Counting: Count the number of worms for each dog.
-
Efficacy Calculation: Calculate the percent efficacy using the following formula: % Efficacy = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100
In Vitro Dissolution Testing for Gelatin Capsules
-
Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 1 - basket, or Apparatus 2 - paddle).
-
Dissolution Medium: Select an appropriate dissolution medium. For initial testing, a standard buffer such as 0.1 N HCl can be used to simulate gastric fluid. The volume should be sufficient to ensure sink conditions (e.g., 900 mL).
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Procedure: a. Place one this compound gelatin capsule in each dissolution vessel. b. Start the apparatus at a specified rotation speed (e.g., 50 rpm for Apparatus 2). c. At predetermined time points (e.g., 10, 20, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium. d. Replace the withdrawn volume with fresh, pre-warmed medium.
-
Sample Analysis: Analyze the samples for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
-
Troubleshooting for Cross-Linking: If dissolution is incomplete and cross-linking is suspected, repeat the test with the addition of pepsin (for acidic media) or pancreatin (B1164899) (for media with pH ≥ 6.8) to the dissolution medium.[10]
Visualizations
Caption: Troubleshooting workflow for low in vivo efficacy.
References
- 1. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-linking of gelatin capsules and its relevance to their in vitro-in vivo performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drug dissolution profiles: Topics by Science.gov [science.gov]
- 10. go.drugbank.com [go.drugbank.com]
troubleshooting Bunamidine Hydrochloride in vitro assay variability
Welcome to the technical support center for Bunamidine (B1207059) Hydrochloride in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is Bunamidine Hydrochloride and what is its primary in vitro application?
A1: this compound is a veterinary anthelmintic agent primarily used against tapeworms, such as Echinococcus granulosus and Taenia species.[1][2] In a research setting, its in vitro applications involve assessing its efficacy and mechanism of action against various developmental stages of these and other helminths.
Q2: What is the known mechanism of action for this compound?
A2: While the exact mechanism is not fully elucidated in all parasite species, evidence suggests that this compound acts by disrupting the integrity of the parasite's cell membranes.[3][4] This can lead to increased membrane permeability, depolarization, and ultimately cell death. This membrane-disrupting activity is a critical factor to consider when designing and interpreting in vitro assays.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[5][6] It is crucial to use newly opened, high-quality DMSO as hygroscopic (water-absorbing) DMSO can significantly impact solubility.[5] To aid dissolution, gentle warming (up to 60°C) and ultrasonication can be used.[6] Stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.
Q4: Can this compound interfere with common cytotoxicity/viability assay readouts?
A4: Due to its membrane-disrupting properties, this compound has the potential to interfere with certain cytotoxicity and viability assays. For example:
-
Assays relying on membrane integrity (e.g., Propidium Iodide, Trypan Blue): Direct membrane damage by the compound can lead to false-positive results, indicating cell death that may not be due to a specific biological pathway.
-
Metabolic assays (e.g., MTT, XTT, CellTiter-Glo): Disruption of the cell membrane can lead to leakage of cellular components and a general decline in metabolic activity, which these assays measure. This may not distinguish between direct cytotoxicity and non-specific membrane effects.
-
Fluorescent dyes: As a naphthalene (B1677914) derivative, there is a possibility of interference with fluorescent assays due to the compound's own potential fluorescent properties.[1]
It is recommended to use orthogonal assays (i.e., assays that measure different cellular parameters) to confirm results and to run appropriate compound-only controls to check for direct interference with assay reagents.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells or between experiments is a common challenge. The following table outlines potential causes and recommended actions.
| Potential Cause | Recommended Action | Citation |
| Inconsistent Compound Concentration | Ensure complete dissolution of this compound in high-quality, fresh DMSO. Use calibrated pipettes and perform serial dilutions carefully with thorough mixing at each step. Prepare fresh dilutions for each experiment as the compound's stability in aqueous media may be limited. | [7] |
| Compound Precipitation | This compound is lipophilic and may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect wells for precipitation. If observed, consider reducing the final concentration, increasing the serum concentration (if appropriate for the assay), or using a different formulation approach. | [8][9] |
| Variability in Parasite/Cell Health | Ensure the starting biological material (parasites or cells) is healthy and in a consistent growth phase. For anthelmintic assays, use parasites of a consistent age and developmental stage. | [7] |
| Solvent Toxicity | High concentrations of DMSO can be toxic to cells and parasites. Ensure the final DMSO concentration is consistent across all wells (including controls) and is at a non-toxic level (typically ≤0.5%). | [7] |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell/parasite viability. To mitigate this, avoid using the outer wells or fill them with sterile media or water. | [7] |
Issue 2: Low or No Activity of this compound
If this compound does not show the expected activity, consider the following:
| Potential Cause | Recommended Action | Citation |
| Compound Degradation | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage of the solid compound and stock solutions, protected from light and moisture. The stability of this compound in aqueous solutions and culture media over time is not well-documented, so minimizing incubation time where possible is advisable. | [5][7] |
| Protein Binding in Media | This compound is a lipophilic molecule and is likely to bind to proteins in fetal bovine serum (FBS) or other serum components in the culture medium. This binding can reduce the free concentration of the compound available to interact with the target cells or parasites. Consider reducing the serum concentration if the assay allows, or using a serum-free medium for a defined period. Be aware that this may also affect cell/parasite viability. | [10][11] |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the mechanism of action of this compound within the selected timeframe. For example, a short-term motility assay might not capture delayed effects on parasite survival. Consider using multiple time points and different types of assays (e.g., motility, viability, metabolic). | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro assays.
Materials:
-
This compound powder
-
High-quality, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Stock Solution (e.g., 10 mM):
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of fresh, high-quality DMSO to achieve the target concentration (e.g., for a 10 mM stock of Bunamidine HCl with a MW of 419.05 g/mol , dissolve 4.19 mg in 1 mL of DMSO).
-
Vortex thoroughly to dissolve. If dissolution is difficult, gentle warming in a water bath (up to 60°C) or brief sonication can be applied.[6] Visually confirm that all solid has dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[5]
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the assay wells is consistent and non-toxic (typically ≤0.5%).
-
Protocol 2: In Vitro Protoscolex Motility Assay for Echinococcus granulosus
This protocol is adapted from established methods for assessing the in vitro activity of anthelmintic compounds against E. granulosus protoscoleces.[9]
Materials:
-
Echinococcus granulosus protoscoleces
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound working solutions
-
Multi-well plates (e.g., 96-well)
-
Inverted microscope
Procedure:
-
Protoscolex Preparation:
-
Aseptically collect protoscoleces from hydatid cysts.
-
Wash the protoscoleces several times with sterile phosphate-buffered saline (PBS).
-
Assess the viability of the protoscoleces prior to the assay (e.g., by observing motility).
-
-
Assay Setup:
-
Prepare complete culture medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.[9]
-
Dispense a consistent number of viable protoscoleces (e.g., 100-200) in a defined volume of complete culture medium into each well of a multi-well plate.
-
Add the prepared this compound working solutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a negative control (medium only).
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
At predetermined time points (e.g., 24, 48, 72 hours), observe the motility of the protoscoleces in each well using an inverted microscope.
-
Score the motility based on a predefined scale (e.g., 0 = no movement, 1 = minimal movement, 2 = slow/sluggish movement, 3 = active movement). It is recommended that the observer is blinded to the treatment groups to reduce bias.
-
-
Data Analysis:
-
Calculate the percentage of motility inhibition for each concentration compared to the vehicle control.
-
Plot the concentration-response curve and determine the EC50 value (the concentration that inhibits 50% of motility).
-
Visualizations
Caption: A flowchart for troubleshooting inconsistent results.
Caption: A generalized workflow for in vitro assays.
Caption: Hypothesized mechanism of action for Bunamidine HCl.
References
- 1. fda.gov [fda.gov]
- 2. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disruption of Membrane Integrity as a Molecular Initiating Event Determines the Toxicity of Polyhexamethylene Guanidine Phosphate Depending on the Routes of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyhexamethyleneguanidine phosphate induces cytotoxicity through disruption of membrane integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bunamidine Hydrochloride Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information and troubleshooting advice to minimize toxicity and ensure animal welfare during studies involving Bunamidine (B1207059) Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is Bunamidine Hydrochloride and what is its primary use in animal studies?
A1: this compound is an anthelmintic agent, primarily used as a taeniacide to treat tapeworm infections in veterinary medicine, particularly in dogs and cats.[1][2] In a research setting, it is used to study the efficacy and safety of new anthelmintic drugs.
Q2: What are the most common signs of toxicity observed in animals treated with this compound?
A2: The most frequently reported adverse effects are gastrointestinal, including vomiting and diarrhea.[3] More severe toxicity can manifest as cardiovascular effects, such as a decrease in heart rate (bradycardia), low blood pressure (hypotension), and in some cases, sudden death, particularly in dogs that are excited after dosing.[4]
Q3: Are there any known contraindications for the use of this compound in animals?
A3: Yes, it is contraindicated for use in dogs or cats with pre-existing heart conditions.[5]
Q4: What is the lethal dose (LD50) of this compound in dogs and cats?
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Vomiting and/or Diarrhea | Gastrointestinal irritation is a common side effect. | - Administer the drug with a small amount of food to reduce direct contact with the gastric mucosa.- Ensure the animal is well-hydrated.- If symptoms are severe or persistent, consider dose reduction or discontinuation in consultation with the study veterinarian. |
| Lethargy, Weakness, Collapse | May be indicative of hypotension (low blood pressure) or other cardiovascular effects. | - Immediately monitor the animal's heart rate, respiratory rate, and blood pressure.- Provide supportive care, including intravenous fluids if hypotension is suspected.- Discontinue the drug and consult with the study veterinarian. |
| Sudden Death, especially post-excitement | Potential for fatal cardiac arrhythmias. | - Avoid stressing or exciting animals after dosing.- House animals in a quiet environment post-administration.- Crucially, do not use this drug in animals with any known cardiac abnormalities. [5] |
Quantitative Toxicity Data
While specific LD50 values are not available in the literature, the following table summarizes reported dose-related effects.
| Species | Dose | Observed Effects | Reference |
| Dog | 25-50 mg/kg (oral) | Effective against various tapeworms. | [6][7] |
| Dog | Not specified | Sudden death reported in three dogs following treatment. | [8] |
| Rat (in vitro heart) | Dose-dependent | Decrease in spontaneous heart rate, coronary flow, and isometric systolic tension. Altered electrical activity (prolonged PR, QRS, and QT intervals), partial heart block, and ventricular standstill. | [1][9] |
Experimental Protocols
Protocol for Administration to Minimize Gastrointestinal Upset
-
Fasting: Withhold food for 3 hours prior to administration.[3]
-
Dosage Calculation: Accurately calculate the dose based on the animal's most recent body weight.
-
Administration with Food: Administer the tablet with a small meal to buffer the stomach.
-
Observation: Closely monitor the animal for any signs of gastrointestinal distress (vomiting, diarrhea, inappetence) for at least 48 hours post-administration.[2]
-
Hydration: Ensure fresh water is readily available.
Protocol for Cardiovascular Monitoring
-
Baseline Assessment: Prior to the first dose, perform a thorough cardiovascular examination, including auscultation and, if possible, an electrocardiogram (ECG) and blood pressure measurement to establish baseline values.
-
Exclusion Criteria: Exclude any animal with a history or clinical signs of cardiac disease.[5]
-
Post-Dosing Monitoring:
-
Minimize stress and handling immediately after dosing.
-
Monitor heart rate and rhythm at regular intervals (e.g., 1, 2, 4, and 24 hours post-dose).
-
Observe for clinical signs of cardiovascular distress such as weakness, pale mucous membranes, or collapse.
-
-
Emergency Preparedness: Have a protocol and necessary medications (e.g., intravenous fluids, anti-arrhythmic drugs) readily available to manage potential cardiovascular adverse events.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Bunamidine-Induced Cardiotoxicity
Based on observed effects such as bradycardia and altered electrical conduction, a possible mechanism of cardiotoxicity involves the modulation of cardiac ion channels. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway of Bunamidine cardiotoxicity.
Experimental Workflow for Toxicity Assessment
The following workflow outlines a logical sequence for assessing the toxicity of this compound in an animal study.
References
- 1. Bunamidine - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. petpoisonhelpline.com [petpoisonhelpline.com]
- 4. Cardiology Drug Formulary – CardioRush [sites.tufts.edu]
- 5. medkoo.com [medkoo.com]
- 6. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Bunamidine Hydrochloride Degradation Product Analysis: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of Bunamidine Hydrochloride degradation products.
Troubleshooting Guides
Encountering issues during the analysis of this compound degradation products is common. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution | - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Gradient elution not optimized. | - Adjust the mobile phase composition, particularly the organic modifier and buffer concentration.- Optimize the pH of the mobile phase to control the ionization of this compound and its degradation products.- Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).- Modify the gradient slope and time to improve separation. |
| No Degradation Observed in Forced Degradation Studies | - Stress conditions are too mild.- The molecule is highly stable under the tested conditions. | - Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).- Extend the duration of exposure to the stress condition.- Increase the temperature at which the study is conducted.[1] |
| Excessive Degradation (More than 20%) | - Stress conditions are too harsh, leading to secondary degradation products. | - Reduce the concentration of the stressor.- Decrease the exposure time.- Lower the temperature of the study.[2] |
| Ghost Peaks in Chromatogram | - Contamination in the mobile phase, glassware, or sample.- Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase.- Ensure all glassware is thoroughly cleaned.- Implement a robust needle wash protocol in the autosampler. |
| Irreproducible Peak Areas | - Inconsistent sample preparation.- Fluctuations in the HPLC system (e.g., pump, injector).- Sample instability in the autosampler. | - Ensure accurate and consistent weighing and dilution of samples.- Perform system suitability tests to ensure the HPLC is performing correctly.- Control the temperature of the autosampler. |
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for a hydrochloride salt like this compound?
A1: Forced degradation studies, as recommended by ICH guidelines, typically involve exposing the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4] For a starting point, you could consider the following conditions:
-
Acidic: 0.1 N HCl at 60°C
-
Basic: 0.1 N NaOH at 60°C
-
Oxidative: 3% H₂O₂ at room temperature
-
Thermal: 80°C (solid-state and in solution)
-
Photolytic: ICH-specified light exposure (UV and visible)
Q2: How can I identify the structure of an unknown degradation product?
A2: The identification of unknown degradation products typically involves a combination of chromatographic and spectroscopic techniques. A common workflow is to use a Liquid Chromatography-Mass Spectrometry (LC-MS) system to determine the mass-to-charge ratio (m/z) of the degradation product. High-resolution mass spectrometry (HRMS) can provide the elemental composition. Further structural elucidation can be achieved by isolating the degradation product using preparative HPLC and then analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is a stability-indicating analytical method?
A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[3] The method must be able to separate the API peak from all other peaks.
Q4: Why is it important to perform forced degradation studies?
A4: Forced degradation studies are crucial for several reasons:[3]
-
They help in the development and validation of stability-indicating methods.
-
They provide insights into the potential degradation pathways of the drug substance.
-
The information gathered can aid in the development of a stable formulation and determine appropriate storage conditions.
-
They are a regulatory requirement for new drug applications.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724):water mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 12, and 24 hours). At each time point, withdraw a sample, neutralize it, and dilute it to the target concentration.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for the same time intervals as the acid hydrolysis. Neutralize and dilute the samples.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for the specified time intervals. Dilute the samples to the target concentration.
-
Thermal Degradation: Expose the solid drug substance and the stock solution to 80°C in a calibrated oven. Sample at the specified time intervals.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method for the separation and quantification of this compound and its degradation products.
Methodology:
-
Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Gradient Program:
-
0-5 min: 90% Aqueous, 10% Organic
-
5-25 min: Gradient to 10% Aqueous, 90% Organic
-
25-30 min: Hold at 10% Aqueous, 90% Organic
-
30-35 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound and also scan across a range to detect degradation products with different chromophores.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of this compound Degradation
| Stress Condition | Duration (hours) | Bunamidine HCl Assay (%) | % Degradation | Number of Degradation Products | Major Degradation Product (RT, min) |
| 0.1 N HCl, 60°C | 24 | 92.5 | 7.5 | 2 | 12.8 |
| 0.1 N NaOH, 60°C | 12 | 88.1 | 11.9 | 3 | 9.5, 15.2 |
| 3% H₂O₂, RT | 24 | 95.3 | 4.7 | 1 | 18.1 |
| 80°C, Solution | 48 | 98.2 | 1.8 | 1 | 14.3 |
| Photolytic | - | 99.1 | 0.9 | 1 | 11.7 |
Visualizations
Caption: Workflow for Forced Degradation Analysis.
References
Validation & Comparative
A Comparative Guide to Bunamidine Hydrochloride and Praziquantel for Cestode Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bunamidine (B1207059) Hydrochloride and Praziquantel (B144689), two prominent anthelmintic agents used in the treatment of tapeworm (cestode) infections. The following sections detail their mechanisms of action, present quantitative efficacy data from experimental studies, and outline the methodologies employed in these key experiments.
Mechanism of Action
The modes of action for Praziquantel and Bunamidine Hydrochloride differ significantly, targeting distinct physiological pathways within the parasite.
Praziquantel acts as a broad-spectrum cestocide and trematocide.[1] Its primary mechanism involves the disruption of calcium ion homeostasis in the parasite.[2] Praziquantel is hypothesized to interact with voltage-gated calcium channels on the surface of the parasite's cells, leading to a rapid and uncontrolled influx of calcium ions.[3] This influx results in severe muscle contractions and spastic paralysis of the worm.[3] The paralyzed state causes the tapeworm to detach from the host's intestinal wall.[3] Furthermore, Praziquantel induces vacuolization and disintegration of the parasite's tegument (outer covering), making it susceptible to the host's immune system and digestive enzymes.[1][3]
This compound , a veterinary anti-platyhelmintic agent, is primarily used for taenia infestations.[4] While its precise molecular mechanism of action is not as extensively elucidated as that of Praziquantel, it is understood to be a taeniacide.[5] It is effective against various tapeworm species, including Echinococcus granulosus and Taenia species.[5][6]
Signaling Pathway Diagrams
Caption: Praziquantel's mechanism of action targeting parasite calcium channels.
Quantitative Data Summary
Table 1: Efficacy of this compound Against Cestodes in Dogs
| Cestode Species | Host | Drug Formulation | Dosage | Efficacy (Clearance Rate) | Reference |
| Echinococcus granulosus (immature) | Dog | Oral | 25 mg/kg | 98.8% | [6][7] |
| Echinococcus granulosus (immature) | Dog | Oral | 50 mg/kg | 85.9% | [6][7] |
| Echinococcus granulosus (mature) | Dog | Oral | 25 mg/kg & 50 mg/kg | 100% | [6][7] |
| Taenia pisiformis | Dog | Rice paper cachets | 12.5 mg/kg (3 hrs before feeding) | 80% (4 of 5 dogs) | [8] |
| Multiceps multiceps | Dog | Tablets | 25 mg/kg | 100% (in 4 dogs) | [8] |
Table 2: Efficacy of Praziquantel Against Cestodes in Dogs and Cats
| Cestode Species | Host | Drug Formulation | Dosage | Efficacy (Clearance Rate) | Reference |
| Dipylidium caninum | Dog | Injectable Solution | 5.68 mg/kg (subcutaneous) | 100% | [9] |
| Taenia spp. | Dog | Injectable Solution | 5.68 mg/kg (subcutaneous) | 100% | [9] |
| Echinococcus granulosus | Dog | Injectable Solution | 5.68 mg/kg (subcutaneous) | 100% | [9] |
| Joyeuxiella pasqualei | Cat | Injectable Solution | 5.68 mg/kg (subcutaneous) | 100% | [9] |
| Dipylidium caninum (mature & immature) | Cat | Spot-On Solution | Minimum 8 mg/kg | Effective | [10] |
| Taenia species (mature & immature) | Cat | Spot-On Solution | Minimum 8 mg/kg | Effective | [10] |
| Echinococcus multilocularis | Cat | Spot-On Solution | Minimum 8 mg/kg | Effective | [10] |
Experimental Protocols
Detailed methodologies for key cited experiments are provided below to allow for critical evaluation and replication.
Experimental Workflow for Cestocide Efficacy Testing
Caption: A generalized experimental workflow for evaluating cestocidal drug efficacy.
Protocol 1: Efficacy of this compound against Echinococcus granulosus in Dogs
-
Objective: To determine the efficacy of this compound against immature and mature stages of Echinococcus granulosus.[6][11]
-
Animals: 27 dogs of various breeds, weights, and ages were sourced from local pounds.[11]
-
Pre-treatment:
-
Dogs were administered a broad-spectrum anthelmintic and allowed to acclimatize to their pens for several days.[11]
-
Hydatid cysts were obtained from local abattoirs. Protoscolices were collected, and their viability was confirmed by motility and evagination in an evagination medium at 39°C.[11]
-
Dogs were experimentally infected by feeding them ground beef mixed with a known number of viable protoscolices.[11]
-
-
Treatment Groups:
-
Post-treatment Evaluation:
-
Side Effects Monitored: Vomiting and loose stools were observed in some dogs, particularly those that were fasted before drug administration.[11]
Protocol 2: Efficacy of Praziquantel Injectable Solution against Canine and Feline Tapeworms
-
Objective: To evaluate the efficacy of an injectable praziquantel solution against natural tapeworm infections in dogs and cats.[9]
-
Animals: 26 naturally infected dogs and 2 naturally infected cats. Infections included Dipylidium caninum, Taenia spp., Echinococcus granulosus, and Joyeuxiella pasqualei.[9]
-
Pre-treatment:
-
Infection was confirmed by macroscopic and microscopic examination of feces for tapeworm segments and eggs using Fülleborn's flotation and Teleman's sedimentation methods.[9]
-
-
Treatment:
-
All animals received a subcutaneous injection of praziquantel at a dose of 0.1 ml/kg body weight (equivalent to 5.68 mg/kg active ingredient).[9]
-
-
Post-treatment Evaluation:
-
Safety Assessment: Animals were observed for any adverse reactions following treatment. No significant side effects were reported in this study.[9]
Conclusion
Both this compound and Praziquantel demonstrate high efficacy against a range of tapeworm species in canine and feline hosts. Praziquantel offers a broader spectrum of activity against both cestodes and trematodes, and its mechanism of action is well-characterized. This compound has proven to be a potent taeniacide, particularly against Echinococcus granulosus. The choice between these agents in a research or drug development context may depend on the target parasite species, the desired route of administration, and the specific experimental design. The lack of direct comparative studies highlights an area for future research to provide a more definitive assessment of their relative performance under controlled conditions.
References
- 1. Praziquantel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Praziquantel? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A NEW TAENIACIDE, this compound: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 10. Clinical particulars - WORMclear® Praziquantel 20mg Spot-On Solution for Cats [noahcompendium.co.uk]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
A Comparative Efficacy Analysis of Bunamidine Hydrochloride and Niclosamide in Cestocidal Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anthelmintic agents Bunamidine (B1207059) Hydrochloride and Niclosamide (B1684120), focusing on their efficacy against cestode (tapeworm) infections. The information presented is collated from various experimental studies to aid in research and development of improved anthelmintic therapies.
Quantitative Efficacy Data
The following table summarizes the comparative efficacy of Bunamidine Hydrochloride and Niclosamide against various tapeworm species, primarily in canine models. Efficacy is presented as the percentage of worms cleared from the host animal following treatment.
| Drug | Parasite Species | Host | Dosage | Efficacy (% Clearance) | Reference(s) |
| This compound | Dipylidium caninum | Dog | Not Specified | 82% (9 of 11 dogs cleared) | [1] |
| Taenia spp. | Dog | Not Specified | 100% (5 of 5 dogs cleared) | [1] | |
| Echinococcus granulosus (immature) | Dog | 25 mg/kg | 85.9% - 98.8% | [2] | |
| Echinococcus granulosus (mature) | Dog | 25-50 mg/kg | 100% | [2][3] | |
| Taenia pisiformis & Dipylidium caninum | Dog | 49 mg/kg | 40% (3 of 5 dogs positive at necropsy) | [4] | |
| Niclosamide | Dipylidium caninum | Dog | Not Specified | Ineffective (2 or more scolices found in all 12 dogs) | [1] |
| Taenia spp. | Dog | Not Specified | 80% (4 of 5 dogs cleared) | [1] | |
| Taenia pisiformis & Dipylidium caninum | Dog | 157 mg/kg | 80% (1 of 5 dogs positive at necropsy) | [4] | |
| Taenia saginata | Human | 2 g (single dose) | ~90% | [5] |
Mechanisms of Action
Niclosamide primarily exerts its anthelmintic effect by uncoupling oxidative phosphorylation in the mitochondria of cestodes.[6][7] This process disrupts the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the parasite, leading to paralysis and death.[6] The drug inhibits the parasite's glucose uptake and stimulates adenosine triphosphatase (ATPase) activity.[7] The scolex and proximal segments of the tapeworm are killed on contact with the drug.[8]
This compound , while a potent taeniacide, has a mechanism of action that is less definitively characterized. Evidence suggests that it may act by disrupting the integrity of the parasite's tegument (outer surface membrane).[9] This disruption could lead to increased permeability and loss of essential cellular components, ultimately resulting in the parasite's death. Some studies also suggest a potential impact on the parasite's energy metabolism, though the precise molecular targets are not as well-defined as those for Niclosamide.
Experimental Protocols
The following is a generalized protocol for an in vivo efficacy study of anthelmintic drugs against cestode infections in dogs, synthesized from the methodologies described in the cited literature.
1. Animal Selection and Acclimatization:
-
Healthy dogs of a specified breed, age, and weight are selected.
-
Animals are housed individually to prevent cross-infection and allow for accurate fecal collection.
-
A pre-treatment period of at least 7 days is allowed for acclimatization to the housing and diet.
-
Fecal examinations are conducted to confirm the absence of pre-existing cestode infections.
2. Experimental Infection:
-
Dogs are experimentally infected with a known number of viable cestode eggs or larvae (e.g., Echinococcus granulosus protoscolices, Taenia pisiformis eggs).
-
The viability and infectivity of the inoculum are verified.
-
A prepatent period is allowed to elapse to ensure the development of adult tapeworms. This period varies depending on the parasite species.
3. Treatment Administration:
-
Dogs are randomly assigned to treatment groups (this compound, Niclosamide) and a control group (placebo or untreated).
-
The drugs are administered orally at the specified dosages. The formulation (e.g., tablet, capsule, aqueous suspension) and whether the animal is fasted or fed prior to treatment are recorded.[4]
4. Post-Treatment Observation and Data Collection:
-
Feces from each dog are collected daily for a specified period (e.g., 3 days post-treatment) to recover any expelled proglottids or whole worms.[1]
-
At the end of the observation period (e.g., 7-14 days post-treatment), all dogs are humanely euthanized.
5. Necropsy and Worm Recovery:
-
A full necropsy is performed on each animal.
-
The entire small intestine is removed and opened longitudinally.
-
The contents and the intestinal mucosa are carefully examined for the presence of tapeworm scolices and strobilae.
-
The number of worms recovered from each dog in the treated and control groups is recorded.
6. Efficacy Calculation:
-
The efficacy of the treatment is calculated based on the reduction in the mean number of worms in the treated group compared to the control group using the following formula:
-
Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100.
-
Visualizations
Caption: A generalized workflow for in vivo comparative efficacy trials of anthelmintic drugs in a canine model.
Caption: Proposed mechanisms of action for Niclosamide and this compound against cestodes.
References
- 1. Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship of Niclosamide Derivatives | Anticancer Research [ar.iiarjournals.org]
- 3. Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. vet.ucalgary.ca [vet.ucalgary.ca]
- 6. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Efficacy of this compound against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of Bunamidine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Bunamidine (B1207059) Hydrochloride, a veterinary anthelmintic, has emerged as a promising candidate with potent antimicrobial properties. This guide provides an objective comparison of Bunamidine Hydrochloride's antimicrobial mechanism and efficacy against established antibiotics, supported by experimental data.
Executive Summary
This compound exhibits a rapid, bactericidal effect against a range of Gram-positive bacteria, including multidrug-resistant strains such as Vancomycin-Resistant Enterococci (VRE) and Methicillin-Resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the targeted disruption of the bacterial cell membrane, a mode of action that differs from many conventional antibiotics and may be less prone to the development of resistance. This guide will delve into the specifics of this mechanism and present a comparative analysis with Vancomycin, Daptomycin (B549167), and Linezolid.
Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and comparator antibiotics against key Gram-positive pathogens. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single study are limited.
| Antimicrobial Agent | Target Organism | MIC Range (µg/mL) | Reference(s) |
| This compound | Vancomycin-Resistant Enterococci (VRE) | 2 - 4 | [1] |
| Vancomycin-Susceptible Enterococci (VSE) | 2 - 4 | [1] | |
| Staphylococcus epidermidis | 4 - 8 | [1] | |
| Methicillin-Susceptible S. aureus (MSSA) | 4 - 8 | [1] | |
| Methicillin-Resistant S. aureus (MRSA) | 4 - 8 | [1] | |
| Vancomycin | Vancomycin-Susceptible S. aureus | ≤2 | [2] |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 | [2] | |
| Vancomycin-Resistant S. aureus (VRSA) | ≥16 | [2] | |
| Daptomycin | Vancomycin-Resistant Enterococci (VRE) | 1 - 4 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | 0.25 - 1 | [3] | |
| Linezolid | Vancomycin-Resistant Enterococci (VRE) | 1 - 4 | [3] |
| Methicillin-Resistant S. aureus (MRSA) | 0.5 - 4 | [3] |
Mechanism of Action: A Tale of Different Targets
The antimicrobial efficacy of this compound and the comparator drugs stems from their distinct mechanisms of action, which are visualized in the diagrams below.
This compound: Disrupting the Bacterial Membrane
This compound's primary mode of action is the disruption of bacterial membrane integrity.[1] It selectively interacts with phosphatidylglycerol, a key phospholipid component of bacterial membranes, leading to membrane destabilization, increased permeability, and depolarization.[1][4] This rapid disruption of the cell's physical barrier results in leakage of intracellular contents and cell death.
Caption: Antimicrobial mechanism of this compound.
Vancomycin: Inhibiting Cell Wall Synthesis
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds to the D-Ala-D-Ala termini of the nascent peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking.
Caption: Antimicrobial mechanism of Vancomycin.
Daptomycin: A Calcium-Dependent Membrane Disruptor
Daptomycin is a cyclic lipopeptide antibiotic that also targets the bacterial cell membrane. Its mechanism is calcium-dependent. In the presence of calcium ions, daptomycin inserts its lipid tail into the bacterial cytoplasmic membrane, leading to the formation of ion channels, membrane depolarization, and subsequent arrest of DNA, RNA, and protein synthesis.
Caption: Antimicrobial mechanism of Daptomycin.
Linezolid: An Inhibitor of Protein Synthesis
Linezolid is an oxazolidinone antibiotic that inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial translation.
Caption: Antimicrobial mechanism of Linezolid.
Experimental Protocols
The validation of this compound's antimicrobial mechanism relies on key in vitro assays. Below are the detailed methodologies for these experiments.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.
Caption: Workflow for MIC determination.
Protocol:
-
Bacterial Culture: Bacterial strains are grown in appropriate broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: this compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the bacterial suspension. A growth control (no drug) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Membrane Permeability Assay using SYTOX Green
This assay assesses the integrity of the bacterial cell membrane. SYTOX Green is a fluorescent dye that cannot penetrate intact cell membranes. Upon membrane damage, the dye enters the cell, binds to nucleic acids, and fluoresces brightly.
Protocol:
-
Cell Preparation: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to a defined optical density.
-
SYTOX Green Staining: SYTOX Green is added to the bacterial suspension to a final concentration of 5 µM, and the mixture is incubated in the dark for 15-30 minutes.[5]
-
Treatment: The stained bacterial suspension is then exposed to various concentrations of this compound.
-
Fluorescence Measurement: The increase in fluorescence intensity is monitored over time using a fluorescence microplate reader. An increase in fluorescence indicates membrane permeabilization.
Membrane Depolarization Assay using DiSC₃(5)
This assay measures changes in the bacterial membrane potential. DiSC₃(5) is a fluorescent probe that accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. When the membrane is depolarized, the dye is released, resulting in an increase in fluorescence.
Protocol:
-
Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, washed, and resuspended in a buffer containing a carbon source to maintain metabolic activity.
-
DiSC₃(5) Loading: DiSC₃(5) is added to the cell suspension (final concentration typically 0.5-2 µM), and the mixture is incubated to allow the dye to accumulate in the polarized membranes.[6]
-
Treatment: The cell suspension is then treated with different concentrations of this compound.
-
Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.
Conclusion
This compound presents a compelling profile as a potent antimicrobial agent against clinically relevant Gram-positive bacteria. Its distinct membrane-targeting mechanism offers a potential advantage in the face of growing resistance to antibiotics that act on other cellular pathways. The experimental data underscores its rapid bactericidal activity and efficacy against challenging pathogens like VRE and MRSA. Further research, including direct comparative studies and in vivo efficacy and safety evaluations, is warranted to fully elucidate the therapeutic potential of this compound in the fight against antimicrobial resistance.
References
- 1. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYTOX Green membrane permeability assay. [bio-protocol.org]
- 6. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bunamidine Hydrochloride and Albendazole in the Management of Echinococcus granulosus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of Bunamidine Hydrochloride and Albendazole, two anthelmintic agents utilized in the control and treatment of infections caused by the cestode parasite Echinococcus granulosus. The comparison highlights the distinct applications of each compound, with this compound primarily targeting the adult tapeworm in the definitive host and Albendazole targeting the larval stage (hydatid cyst) in the intermediate host.
Executive Summary
This compound and Albendazole are not direct competitors in the clinical management of echinococcosis; rather, they target different stages of the Echinococcus granulosus life cycle. This compound is a potent taeniacide used in veterinary medicine to eliminate adult tapeworms from the intestines of definitive hosts, primarily dogs, thereby interrupting the parasite's life cycle and preventing the dissemination of eggs. In contrast, Albendazole is the cornerstone of chemotherapy for cystic echinococcosis (hydatid disease) in humans (an intermediate host), where it exerts its effect on the larval stage, the hydatid cyst. This guide will delve into the experimental data supporting the efficacy of each drug against its respective target, detail the experimental protocols employed in these studies, and illustrate the mechanisms of action and experimental workflows.
This compound: Efficacy against Adult Echinococcus granulosus
This compound has demonstrated high efficacy in eliminating both mature and immature adult Echinococcus granulosus tapeworms from the intestines of experimentally infected dogs.
In Vivo Efficacy Data
| Drug | Host | Parasite Stage | Dosage | Efficacy | Reference |
| This compound | Dog | Immature (21 days post-infection) | 25 mg/kg | 98.8% clearance | [1] |
| This compound | Dog | Immature (21 days post-infection) | 50 mg/kg | 85.9% clearance | [1] |
| This compound | Dog | Mature (45 days post-infection) | 25 mg/kg | 100% clearance | [1] |
| This compound | Dog | Mature (45 days post-infection) | 50 mg/kg | 100% clearance | [1] |
Experimental Protocol: In Vivo Efficacy in Dogs
A study to determine the efficacy of this compound against immature and mature E. granulosus was conducted in experimentally infected dogs[1].
-
Animal Model: Twenty-seven dogs of various breeds and weights were obtained from local pounds[1].
-
Infection: Protoscolices were obtained from hydatid cysts collected from local abattoirs. After assessing viability, each dog was fed 30,000 to 40,000 viable protoscolices mixed with ground beef[1].
-
Treatment Groups:
-
Immature Worms: Dogs were treated 21 days post-infection.
-
Group I (Control): No treatment.
-
Group II: 25 mg/kg this compound.
-
Group III: 50 mg/kg this compound.
-
-
Mature Worms: Dogs were treated 45 days post-infection.
-
Group V (Control): No treatment.
-
Group VI: 25 mg/kg this compound.
-
Group VII: 50 mg/kg this compound.
-
-
-
Drug Administration: this compound was administered orally[1].
-
Efficacy Assessment: Three days after treatment, dogs were euthanized, and the small intestine was removed. The number of scolices of the remaining worms was counted and compared to the worm burden in the control groups to calculate the percentage clearance[1].
Mechanism of Action
While the precise molecular mechanism of this compound is not fully elucidated, it is believed to act as an uncoupler of oxidative phosphorylation in the parasite's mitochondria, leading to ATP depletion and subsequent paralysis and death of the tapeworm.
Albendazole: Efficacy against Larval Echinococcus granulosus (Hydatid Cysts)
Albendazole is the primary chemotherapeutic agent for treating cystic echinococcosis in humans. Its efficacy is directed at the larval stage, aiming to reduce cyst size and viability.
In Vitro Scolicidal Activity
| Drug | Concentration | Exposure Time | Scolicidal Effect (% mortality) | Reference |
| Albendazole Nanocapsules | 1 mg/mL | 10 min | 29.6% | [2] |
| Albendazole Nanocapsules | 1 mg/mL | 60 min | 53% | [2] |
| Albendazole Nanocapsules | 1 mg/mL | 120 min | 62% | [2] |
| Albendazole Sulfoxide | 50 µg/mL | 5 min | 98.4% | [3] |
| Albendazole Sulfoxide | 50 µg/mL | 10 min | 99.5% | [3] |
In Vivo Efficacy in Animal Models
| Drug | Host | Dosage | Treatment Duration | Outcome | Reference |
| Albendazole | Mouse | 150 mg/kg/day | 10 days (prophylactic) | 2 cysts observed in the liver | [4] |
| Albendazole | Mouse | 300 mg/kg/day | 22 days (therapeutic) | No cysts observed | [4] |
| Albendazole | Mouse | 100 mg/kg/day | 30 days | Significant reduction in cyst number, size, and weight | [3] |
Experimental Protocol: In Vitro Scolicidal Assay
The following is a general protocol for assessing the in vitro scolicidal activity of a compound like Albendazole.
-
Protoscolex Collection: Protoscolices are aseptically collected from fertile hydatid cysts obtained from the livers of naturally infected sheep at an abattoir[2].
-
Viability Assessment: The viability of the protoscolices is confirmed using a 0.1% eosin (B541160) stain. Viable protoscolices remain unstained, while non-viable ones take up the red stain[2].
-
Drug Exposure: A known number of viable protoscolices are incubated in a solution containing the test compound (e.g., Albendazole nanocapsules) at various concentrations and for different durations at 37°C[2].
-
Scolicidal Effect Evaluation: At the end of each incubation period, the viability of the protoscolices is reassessed using the eosin exclusion test to determine the percentage of mortality[2].
Experimental Protocol: In Vivo Efficacy in Mice
The therapeutic efficacy of Albendazole against hydatid cysts can be evaluated in an experimental mouse model.
-
Animal Model: Female BALB/c mice are commonly used[2].
-
Infection: Mice are intraperitoneally injected with approximately 1,500 live protoscolices of Echinococcus granulosus[2].
-
Treatment: Treatment with Albendazole is initiated at a specified time post-infection. For example, a therapeutic study might begin 6 months after inoculation[4]. The drug is administered orally via gavage for a defined period[2].
-
Efficacy Assessment: After the treatment period, mice are euthanized, and the peritoneal cavity is examined for the presence, number, size, and weight of hydatid cysts. These parameters are compared between the treated and control groups to determine the drug's efficacy[2][3].
Mechanism of Action: Albendazole
Albendazole's primary mechanism of action involves its binding to the β-tubulin subunit of the parasite's microtubules. This binding inhibits microtubule polymerization, which disrupts essential cellular functions such as cell division, glucose uptake, and the transport of secretory vesicles. This ultimately leads to energy depletion, immobilization, and death of the parasite.
Visualizing Experimental Workflows and Logical Relationships
To better understand the experimental processes and the distinct roles of each drug, the following diagrams have been generated using Graphviz.
Caption: In vivo workflow for Bunamidine efficacy testing in dogs.
References
Comparative Efficacy of Bunamidine Salts as Anthelmintic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of two primary salts of the anthelmintic drug Bunamidine (B1207059): hydrochloride and hydroxynaphthoate (B12740854). The information is compiled from various studies to assist researchers in understanding their relative performance in treating cestode infections.
Data Presentation: Efficacy of Bunamidine Salts Against Cestodes
The following table summarizes the quantitative data on the efficacy of Bunamidine hydrochloride and Bunamidine hydroxynaphthoate against various tapeworm species in dogs and cats. Efficacy is primarily reported as the percentage of animals cleared of the infection.
| Host | Parasite Species | Bunamidine Salt | Dosage (mg/kg) | Administration | Efficacy (Clearance Rate) | Reference |
| Dog | Taenia pisiformis | Hydrochloride | 12.5 | In rice paper cachets, 3 hours before feeding | 80% (4/5 dogs) | [1] |
| Dog | Taenia pisiformis | Hydroxynaphthoate | 25 | In rice paper cachets, 3 hours before feeding | 100% (3/3 dogs) | [1] |
| Dog | Taenia pisiformis | Hydroxynaphthoate | 100 | In rice paper cachets, 3 hours before feeding | 33% (1/3 dogs) | [1] |
| Dog | Taenia pisiformis | Hydroxynaphthoate | 25 | In food | 94% (16/17 dogs) | [1] |
| Dog | Taenia hydatigena | Hydroxynaphthoate | 25 | In rice paper cachets or in food | 100% | [1] |
| Dog | Multiceps multiceps | Hydrochloride | 25 (total dose) | Tablets | 100% (4/4 dogs) | [1] |
| Dog | Echinococcus granulosus (immature) | Hydrochloride | 25 | Orally | 98.8% | [2] |
| Dog | Echinococcus granulosus (immature) | Hydrochloride | 50 | Orally | 85.9% | [2] |
| Dog | Echinococcus granulosus (mature) | Hydrochloride | 25 or 50 | Orally | 100% | [2] |
| Dog | Dipylidium caninum | Hydrochloride | Not Specified | Fast-disintegration tablets | >99% estimated elimination | [3] |
| Cat | Taenia taeniaeformis | Hydrochloride | Not Specified | Fast-disintegration tablets | 100% (11/11 cats) | [3] |
| Cat | Spirometra mansonoides | Hydrochloride | Not Specified | Fast-disintegration tablets | 91% (10/11 cats) | [3] |
Experimental Protocols
The methodologies for the key experiments cited in this guide are detailed below. It is important to note that complete, standardized protocols are not always available in the source literature; this section represents a synthesis of the reported methods.
In Vivo Efficacy Study in Dogs Experimentally Infected with Echinococcus granulosus
This protocol is based on the methodology described in the study by Jensen (1975)[2].
-
Animal Selection and Acclimatization:
-
Twenty-seven dogs were sourced from local animal shelters.
-
The animals were acclimatized to their new environment before the start of the experiment. Specific details on the duration of acclimatization and housing conditions were not provided in the abstract.
-
-
Infection:
-
Dogs were experimentally infected with Echinococcus granulosus. The source of the protoscoleces and the exact oral dosage administered to each dog were not detailed in the available summary.
-
-
Treatment:
-
On day 36 post-infection, a subset of twelve dogs was randomly allocated into four groups of three.
-
Group I (Control): Remained untreated.
-
Group II: Received a single oral dose of 25 mg/kg of this compound.
-
Group III: Received a single oral dose of 50 mg/kg of this compound.
-
Group IV: Received two oral doses of 25 mg/kg of this compound, 48 hours apart.
-
A second cohort of fifteen dogs was treated at 115 to 142 days post-infection to assess efficacy against mature worms, following a similar group allocation and dosing regimen.
-
-
Efficacy Assessment:
-
The primary endpoint for efficacy was the number of worms recovered at necropsy.
-
The percentage clearance was calculated by comparing the mean number of worms in the treated groups to the mean number of worms in the control group.
-
The formula for calculating efficacy was:
-
Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100
-
-
-
Necropsy and Worm Recovery:
-
Dogs were euthanized at a specified time point post-treatment (exact timing not detailed in the abstract).
-
The small intestine was removed and processed to recover all remaining Echinococcus granulosus worms. The specific techniques for intestinal scraping and worm counting were not described in the available text.
-
Mandatory Visualization
Experimental Workflow for In Vivo Anthelmintic Efficacy Testing
Proposed Mechanism of Action of Bunamidine on Cestode Tegument
The precise signaling pathway for Bunamidine's anthelmintic activity is not yet fully elucidated. However, existing literature suggests that it may act on the parasite's outer layer, the tegument, leading to disruption of its integrity and neuromuscular coordination. A recent study on the antibacterial properties of this compound demonstrated that it disrupts membrane integrity, leading to increased permeability and depolarization[4][5]. This action may be analogous to its effect on cestodes.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Bunamidine Hydrochloride Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three common analytical techniques for the quantitative determination of Bunamidine Hydrochloride in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Titration. The selection of an appropriate analytical method is critical for ensuring the quality, potency, and consistency of a drug product. This document presents a detailed overview of a representative HPLC method, alongside typical protocols and performance characteristics of UV-Vis spectrophotometry and non-aqueous titration, to aid in the selection of the most suitable method for your specific analytical needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique in pharmaceutical analysis due to its high specificity, sensitivity, and ability to separate complex mixtures. A validated HPLC method provides reliable and accurate quantification of the active pharmaceutical ingredient (API), even in the presence of excipients and degradation products.
Experimental Protocol: Representative HPLC Method
This protocol is a representative method for the analysis of this compound, based on established methods for similar anthelmintic compounds.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Data acquisition and processing software.
2. Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Water (HPLC grade).
-
Ortho-phosphoric acid (analytical grade).
-
0.45 µm membrane filters.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and a pH 3.0 phosphate (B84403) buffer (prepared by dissolving a suitable phosphate salt in water and adjusting the pH with ortho-phosphoric acid) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 288 nm (based on the UV absorbance maximum of Bunamidine).
-
Injection Volume: 20 µL.
4. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Prepare a working standard solution of 100 µg/mL by diluting 5 mL of the stock solution to 50 mL with the mobile phase.
5. Preparation of Sample Solution:
-
For a tablet formulation, weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm membrane filter.
-
Dilute 5 mL of the filtered solution to 50 mL with the mobile phase to obtain a theoretical concentration of 100 µg/mL.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.
Performance Data (HPLC)
The following table summarizes the expected performance characteristics of a validated HPLC method for this compound, based on data from similar compounds.
| Parameter | Typical Performance |
| Linearity (µg/mL) | 10 - 150 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 |
Alternative Analytical Methods
While HPLC is often the method of choice, other techniques like UV-Vis spectrophotometry and titration can be suitable alternatives depending on the specific requirements of the analysis.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC. It is based on the principle that the analyte absorbs light at a specific wavelength. However, its specificity can be limited in the presence of interfering substances that also absorb at the same wavelength.
Experimental Protocol: UV-Vis Spectrophotometry
1. Instrumentation:
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (spectroscopic grade).
3. Method:
-
Solvent: Methanol.
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a dilute solution of this compound in methanol from 200 to 400 nm. The expected λmax is around 288 nm.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in methanol covering a concentration range of 5 - 25 µg/mL.
-
Preparation of Sample Solution: Prepare a sample solution in methanol with a theoretical concentration falling within the linear range of the standard curve.
-
Analysis: Measure the absorbance of the standard and sample solutions at the λmax against a methanol blank. Construct a calibration curve of absorbance versus concentration for the standard solutions and determine the concentration of the sample from this curve.
Performance Data (UV-Vis Spectrophotometry)
The following table outlines the expected performance of a validated UV-Vis spectrophotometric method.[1][2][3]
| Parameter | Typical Performance |
| Linearity (µg/mL) | 5 - 25 |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0 |
| Precision (% RSD) | < 3.0 |
| Limit of Detection (LOD) (µg/mL) | ~0.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.5 |
Non-Aqueous Titration
Non-aqueous titration is a classical analytical technique suitable for the assay of weakly basic or acidic substances that are not soluble in water, such as the hydrochloride salts of many active pharmaceutical ingredients.[4][5] It is a robust and accurate method for the determination of the total base content.
Experimental Protocol: Non-Aqueous Titration
1. Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., combined pH glass electrode).
-
Analytical balance.
-
Burette.
2. Reagents and Materials:
-
This compound sample.
-
Glacial acetic acid (analytical grade).
-
Perchloric acid, 0.1 N in glacial acetic acid (standardized).
-
Mercuric acetate (B1210297) solution (5% w/v in glacial acetic acid).
-
Crystal violet indicator solution.
3. Method:
-
Accurately weigh a quantity of this compound equivalent to about 300 mg.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 10 mL of mercuric acetate solution to react with the hydrochloride, liberating the free base.
-
Add 2-3 drops of crystal violet indicator.
-
Titrate with 0.1 N perchloric acid to a green endpoint. Alternatively, perform a potentiometric titration and determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration and make any necessary corrections.
Performance Data (Non-Aqueous Titration)
The performance of a non-aqueous titration method is characterized by its high accuracy and precision for the determination of the total analyte content.[6][7]
| Parameter | Typical Performance |
| Linearity | Typically assessed by titrating different weights of the sample. |
| Correlation Coefficient (r²) | ≥ 0.999 (for linearity of sample weight vs. titrant volume) |
| Accuracy (% Assay) | 99.0 - 101.0 |
| Precision (% RSD) | < 1.0 |
| Specificity | Low; titrates total basic substances. |
Objective Comparison of Methods
| Feature | HPLC | UV-Vis Spectrophotometry | Non-Aqueous Titration |
| Specificity | High (separates analyte from impurities) | Low to Medium (prone to interference) | Low (measures total basicity) |
| Sensitivity | High (low LOD and LOQ) | Medium | Low (requires higher sample amount) |
| Accuracy | High | Good | Very High |
| Precision | High | Good | Very High |
| Sample Throughput | Medium | High | Low |
| Cost (Instrument) | High | Low | Low |
| Cost (Operational) | High (solvents, columns) | Low | Low |
| Complexity | High | Low | Medium |
| Ideal Application | Stability-indicating assays, impurity profiling, routine QC | Routine QC of pure substance, dissolution testing | Assay of pure bulk drug substance |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The choice of an analytical method for the determination of this compound depends on the specific requirements of the analysis.
-
HPLC is the most powerful technique, offering high specificity and sensitivity, making it ideal for stability-indicating assays and the analysis of finished dosage forms where excipients or degradation products may be present.
-
UV-Vis spectrophotometry provides a rapid and cost-effective alternative for routine quality control of the bulk drug or simple formulations where interference is minimal.
-
Non-aqueous titration is a highly accurate and precise method for the assay of the pure this compound substance, providing a measure of the total basic content.
For comprehensive quality control and regulatory compliance, a validated HPLC method is generally recommended. However, for specific applications, the other methods can provide valuable and efficient alternatives.
References
- 1. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Non aqueous titration 04.06.2021 [slideshare.net]
- 5. Notes on How Non-Aqueous Titration is Used in the Pharmaceutical Industry [unacademy.com]
- 6. usp.org [usp.org]
- 7. Validation of titration methods | Metrohm [metrohm.com]
Comparative Efficacy of Bunamidine Hydrochloride Against Various Taenia Species: A Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of Bunamidine (B1207059) Hydrochloride against various Taenia species, drawing on available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance of this anthelmintic agent in relation to other common taeniacides.
Efficacy Data Summary
The following tables summarize the quantitative data on the efficacy of Bunamidine Hydrochloride and its alternatives against different Taenia species in dogs and cats.
Table 1: Efficacy of this compound Against Taenia Species
| Taenia Species | Host | Dosage (mg/kg) | Number of Animals | Infection Type | Efficacy (Clearance Rate) | Reference |
| Taenia pisiformis | Dog | 12.5 | 5 | Experimental | 80% (4/5 cleared) | [1] |
| Taenia pisiformis | Dog | 49 | 5 | Natural | 40% | [2] |
| Taenia hydatigena | Dog | 25 | Not Specified | Experimental | 100% | [1] |
| Taenia taeniaeformis | Cat | Not Specified | 11 | Natural | 100% (11/11 cleared) | [3] |
| Taenia multiceps | Dog | 25 | 4 | Not Specified | 100% | [1] |
Table 2: Comparative Efficacy of Taeniacidal Drugs Against Taenia pisiformis in Dogs
| Drug | Dosage (mg/kg) | Number of Animals | Infection Type | Efficacy (Clearance Rate) | Reference |
| This compound | 49 | 5 | Natural | 40% | [2] |
| Niclosamide (B1684120) | 157 | 5 | Natural | 80% | [2] |
| Praziquantel (B144689) | 5 | Not Specified | Not Specified | 100% | [4] |
Experimental Protocols
A standardized experimental workflow for evaluating the efficacy of a taeniacidal drug is outlined below. The specifics of each study cited in this guide may vary, and where available, details are provided in the reference notes.
General Experimental Workflow for Anthelmintic Efficacy Trials
A typical experimental design to test the efficacy of a drug against Taenia species in a definitive host, such as a dog or cat, follows a structured protocol.
Key Methodological Considerations:
-
Animal Models: Studies predominantly use dogs and cats as definitive hosts for the respective Taenia species.
-
Infection: Infections can be either naturally acquired or experimentally induced.[1][3] For experimental infections, animals are typically administered a known number of viable cysticerci orally.
-
Drug Administration: this compound is administered orally, often in tablet or cachet form.[1] Some studies recommend administration on an empty stomach to enhance efficacy.[1]
-
Efficacy Assessment: The primary endpoint for efficacy is the clearance of tapeworms. This is typically determined by necropsy of the host animal and careful examination of the small intestine for the presence of scolices and strobilae.[3] The clearance rate is calculated as the percentage of animals in a treatment group that are found to be free of worms.
Comparison with Other Taeniacides
Niclosamide
Niclosamide is another commonly used taeniacide. In a comparative study against naturally occurring Taenia pisiformis in dogs, Niclosamide at a dose of 157 mg/kg demonstrated an 80% efficacy, clearing four out of five dogs.[2] In the same study, this compound at 49 mg/kg only cleared two of five dogs (40% efficacy).[2] It is important to note that the dosages used were the recommended therapeutic doses for each drug.
Praziquantel
Praziquantel is a broad-spectrum cestocide. Studies have shown that a single oral dose of 5 mg/kg of Praziquantel is 100% effective against all stages of Taenia hydatigena, T. pisiformis, T. ovis, and T. taeniaeformis in both dogs and cats.[4] This suggests a wider spectrum and potentially higher efficacy at a lower dose compared to this compound.
Conclusion
This compound has demonstrated efficacy against several common Taenia species in both dogs and cats. However, its effectiveness can be influenced by factors such as the specific Taenia species, the dosage administered, and whether the infection is natural or experimental. Comparative studies suggest that other taeniacides, such as Praziquantel, may offer a broader spectrum of activity and higher efficacy at lower dosages. For researchers and drug development professionals, the choice of a taeniacidal agent should be based on a careful consideration of the target parasite, the host species, and the specific experimental or clinical context. Further well-controlled, comparative studies with detailed methodologies are warranted to provide a more definitive assessment of the relative efficacy of these compounds.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Taeniacidal efficacy of SQ 21,704 in dogs by various types of oral administration and in comparison with niclosamide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. The efficacy of praziquantel against cestodes in cats, dogs and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
Repurposing Bunamidine Hydrochloride: An In Vivo Comparative Guide to its Antimicrobial Activity Against Vancomycin-Resistant Enterococci
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates the exploration of novel therapeutic strategies. Drug repurposing offers a promising and accelerated pathway for identifying new uses for existing clinical compounds. This guide provides an objective comparison of the in vivo antimicrobial activity of the repurposed anthelmintic drug, Bunamidine (B1207059) Hydrochloride, against Vancomycin-Resistant Enterococci (VRE), a critical threat in healthcare settings. Its performance is compared with established VRE treatments, Daptomycin and Linezolid, with a focus on supporting experimental data from murine infection models.
Performance Comparison: Bunamidine Hydrochloride vs. Standard VRE Therapies
This compound has demonstrated potent in vivo efficacy in reducing VRE bacterial burden in murine wound and subcutaneous abscess models.[1] Its mechanism of action, involving the disruption of bacterial membrane integrity, presents a novel approach to combating VRE infections.[1] In comparison, Daptomycin and Linezolid are well-established antibiotics for VRE infections, with extensive data from various murine models, including bacteremia and renal infections.
The following tables summarize the quantitative data from representative in vivo studies to facilitate a comparative analysis of these antimicrobial agents.
Table 1: In Vivo Efficacy Against Vancomycin-Resistant Enterococcus faecalis
| Antimicrobial Agent | Murine Model | Dosage Regimen | Key Findings | Reference |
| This compound | Wound Infection | 30 mg/kg (subcutaneous, twice with 12h interval) | Significantly reduced bacterial load in infected skin tissue and promoted wound healing. | [1] |
| This compound | Subcutaneous Abscess | 30 mg/kg (subcutaneous, twice with 12h interval) | Effectively reduced bacterial counts in infected skin tissue. | [1] |
| Daptomycin | Renal Infection | Not specified | Produced significant efficacy against renal infection caused by vancomycin-resistant E. faecalis. | [2] |
| Linezolid | Bacteremia | Not specified | Highly active in mice with bacteremia caused by vancomycin-resistant E. faecalis. |
Table 2: In Vivo Efficacy Against Vancomycin-Resistant Enterococcus faecium
| Antimicrobial Agent | Murine Model | Dosage Regimen | Key Findings | Reference |
| Daptomycin | Bacteremia | 50 mg/kg | Reduced VREfm levels in the blood compared to saline-treated mice. | [3] |
| Linezolid | Bacteremia | Not specified | Exhibited significantly better efficacy in reducing VRE blood and target tissue densities compared to Tedizolid. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental protocols for the key in vivo studies cited in this guide.
This compound: Murine Wound Infection Model[1]
-
Animal Model: Female ICR mice (6–8 weeks old, 23–27 g).
-
Infection: A 5 mm full-thickness skin defect was created on the dorsum of the mice. A 50 µL suspension containing 1 × 10⁸ CFU of Enterococcus faecalis was inoculated onto the wound.
-
Treatment: One hour post-infection, mice were treated with a subcutaneous injection of 30 mg/kg this compound. A second injection was administered 12 hours later.
-
Efficacy Assessment: After 24 hours of treatment, the mice were euthanized, and the infected skin tissue was collected, homogenized, and plated for bacterial enumeration (CFU count).
This compound: Murine Subcutaneous Abscess Model[1]
-
Animal Model: Female ICR mice (6–8 weeks old, 23–27 g).
-
Infection: A 100 µL suspension containing 1 × 10⁷ CFU of VRE was injected subcutaneously into the dorsal region.
-
Treatment: One hour post-infection, mice received a subcutaneous administration of 30 mg/kg this compound. A second injection was given 12 hours later.
-
Efficacy Assessment: At 24 hours post-treatment, mice were euthanized, and the infected skin tissue was collected for homogenization and bacterial count.
Daptomycin: Murine Bacteremia Model[3]
-
Animal Model: Specific mouse strain not detailed.
-
Infection: Mice were infected with daptomycin-susceptible or -resistant VREfm isolates.
-
Treatment: Mice were treated with either saline (untreated) or 50 mg/kg of daptomycin.
-
Efficacy Assessment: VREfm blood counts were determined and compared between treated and untreated groups.
Linezolid: Murine Bacteremia Model[4]
-
Animal Model: BALB/c mice.
-
Infection: Infection was induced by a tail vein challenge with VRE strains (E. faecalis and E. faecium).
-
Treatment: Specific dosage not detailed, but compared the efficacy of Linezolid with Tedizolid.
-
Efficacy Assessment: VRE densities in blood and target tissues were measured.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key pathways and experimental processes.
References
- 1. Repurposing this compound as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Comparative Efficacies of Linezolid vs. Tedizolid in an Experimental Murine Model of Vancomycin-Resistant Enterococcal (VRE) Bacteremia [frontiersin.org]
A Comparative Analysis of Bunamidine Hydrochloride and Uredofos in the Treatment of Cestode Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anthelmintic agents Bunamidine (B1207059) Hydrochloride and Uredofos, with a specific focus on their efficacy against cestode parasites (tapeworms). The information presented is collated from various experimental studies to aid in research and development of anticestodal therapies.
Introduction to Cestode Infections and Treatment
Cestodes, or tapeworms, are endoparasites that infect a wide range of vertebrates, including domestic animals and humans. Infections can lead to various health issues and economic losses in livestock. The primary treatment approach involves the use of anthelmintic drugs. This guide focuses on two such drugs: Bunamidine Hydrochloride, a naphthamidine derivative, and Uredofos, an organophosphate compound.
Mechanism of Action
The precise molecular mechanisms of action for many anthelmintics against cestodes are still under investigation. However, based on their chemical class and observed effects, the following mechanisms are proposed:
This compound: It is believed that this compound's primary mode of action is the disruption of the tapeworm's tegument, the outer protective layer. This damage to the tegument compromises the parasite's ability to absorb nutrients and maintain its osmotic balance, ultimately leading to its death.
Uredofos: As an organophosphate, Uredofos is thought to act as a cholinesterase inhibitor. By inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function, Uredofos causes an accumulation of the neurotransmitter acetylcholine. This leads to spastic paralysis of the tapeworm, resulting in its expulsion from the host's gastrointestinal tract.
Putative Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways for this compound and Uredofos.
Comparative Efficacy: Experimental Data
The following tables summarize the quantitative data from various studies comparing the efficacy of this compound and Uredofos against common cestodes in dogs.
Table 1: Efficacy Against Dipylidium caninum
| Drug | Dosage (mg/kg) | Number of Dogs | Efficacy (%) | Reference |
| Uredofos | 50 | 12 | 100 | [1] |
| Bunamidine HCl | 50 | 11 | 82 | [1] |
Table 2: Efficacy Against Taenia spp.
| Drug | Dosage (mg/kg) | Number of Dogs | Efficacy (%) | Reference |
| Uredofos | 50 | 5 | 100 | [1] |
| Bunamidine HCl | 50 | 5 | 100 | [1] |
Table 3: Efficacy of this compound Against Echinococcus granulosus
| Stage | Dosage (mg/kg) | Efficacy (%) | Reference |
| Immature | 25 - 50 | 85.9 - 98.8 | [1] |
| Mature | 25 - 50 | 100 | [1] |
Table 4: Broad-Spectrum Efficacy of Uredofos Against Cestodes
| Cestode Species | Dosage (mg/kg) | Efficacy (%) | Reference |
| Dipylidium caninum | 50 | 100 | [2] |
| Taenia spp. | 50 | 100 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols based on the methodologies described in the cited studies for evaluating anticestodal efficacy in dogs.
In Vivo Efficacy Trial Protocol
This protocol outlines a typical experimental design for an in vivo efficacy trial of an anthelmintic drug against natural or induced cestode infections in dogs.
1. Animal Selection and Acclimatization:
-
Source dogs of a suitable age and weight, free from other underlying health conditions.
-
For natural infections, screen dogs for the presence of the target cestode species through fecal examination for proglottids or eggs.
-
For induced infections, infect dogs with a known number of viable cestode eggs or larvae and allow for the prepatent period to elapse.
-
Acclimatize animals to the housing and dietary conditions for a minimum of seven days prior to the start of the study.
2. Group Allocation and Treatment:
-
Randomly allocate dogs to a treatment group and a control group.
-
Administer the test compound (this compound or Uredofos) to the treatment group at the specified dosage. The drug is typically administered orally.
-
Administer a placebo to the control group.
3. Post-Treatment Observation and Data Collection:
-
Collect all feces passed by each dog for a specified period (e.g., 3 days) post-treatment. Examine the feces for expelled scolices and strobilae.
-
At the end of the collection period, humanely euthanize the dogs.
-
Perform a detailed necropsy, focusing on the gastrointestinal tract.
-
Open the entire length of the small and large intestines and carefully examine the contents and mucosal lining for any remaining cestodes.
-
Collect, identify, and count all recovered scolices and strobilae.
4. Efficacy Calculation:
-
Calculate the efficacy of the treatment using the following formula:
-
Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100
-
Conclusion
Both this compound and Uredofos have demonstrated significant efficacy against common cestodes in dogs. The available data suggests that Uredofos may have a higher efficacy against Dipylidium caninum compared to this compound at the tested dosages, while both show high efficacy against Taenia species[1]. This compound has also been shown to be highly effective against both immature and mature stages of Echinococcus granulosus[1].
The choice of anthelmintic will depend on the target cestode species, the desired spectrum of activity, and considerations of safety and potential for resistance. Further research into the precise molecular mechanisms of action of these compounds against cestodes will be invaluable for the development of new and improved anticestodal drugs. The provided experimental protocols can serve as a foundation for designing robust studies to further evaluate these and other novel compounds.
References
Safety Operating Guide
Navigating the Disposal of Bunamidine Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, clear and immediate guidance on handling substances like Bunamidine Hydrochloride is essential. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to general principles of pharmaceutical waste management and considering the compound's known properties.
Regulatory Landscape for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is governed by several key regulations, primarily under the purview of the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) is the principal federal law regulating the management of hazardous and non-hazardous solid waste.[1][2][3]
It is crucial to distinguish between hazardous and non-hazardous pharmaceutical waste. A Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture. However, it is always best practice to consult the most current SDS for any chemical and to be aware of state and local regulations, which may be more stringent than federal guidelines.[1]
Key Regulatory Considerations:
| Regulatory Body | Act/Regulation | Relevance to this compound Disposal |
| EPA | Resource Conservation and Recovery Act (RCRA) | Governs the disposal of all solid waste, including non-hazardous pharmaceuticals.[1][2][3] |
| EPA | Subpart P of RCRA | Specific regulations for the management of hazardous waste pharmaceuticals by healthcare facilities. While Bunamidine HCl is not currently listed as hazardous, awareness of these regulations is important for overall laboratory compliance.[2][4] |
| DEA | Controlled Substances Act | This compound is not currently listed as a controlled substance, so DEA regulations for disposal are not applicable. |
| State & Local | Various | Individual states and municipalities may have their own specific requirements for pharmaceutical waste disposal.[1] |
Recommended Disposal Protocol for this compound
In the absence of specific federal or manufacturer guidelines for the disposal of this compound, the following step-by-step protocol is recommended, based on best practices for non-hazardous pharmaceutical waste management.
Objective: To ensure the safe and environmentally responsible disposal of this compound from a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.
-
Leak-proof, sealable waste container, clearly labeled "Non-hazardous Pharmaceutical Waste for Incineration."
-
Spill containment materials.
Procedure:
-
Risk Assessment: Before handling, review the latest Safety Data Sheet (SDS) for this compound to be fully aware of its properties and any potential hazards. Although currently classified as non-hazardous, it is prudent to treat all chemical waste with care.
-
Segregation: Do not mix this compound waste with hazardous waste streams (e.g., solvents, heavy metals) or general laboratory trash.
-
Containment:
-
Place all solid this compound waste, including empty or partially used containers and contaminated materials (e.g., weighing boats, gloves), into a designated, leak-proof, and sealable container.
-
For solutions of this compound, do not pour them down the drain. While some institutions may permit drain disposal of specific non-hazardous chemicals, it is a best practice to avoid this to prevent environmental contamination.[5][6][7] Absorb liquid waste with a non-reactive absorbent material and place it in the designated waste container.
-
-
Labeling: Clearly label the waste container as "Non-hazardous Pharmaceutical Waste for Incineration" and include the name "this compound." Proper labeling is essential for waste management personnel.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed waste management contractor.
-
Disposal: Arrange for the collection and disposal of the waste through a licensed and reputable chemical waste management company that handles pharmaceutical waste. The preferred method of disposal for non-hazardous pharmaceuticals is incineration at a permitted facility.[2][3]
-
Documentation: Maintain a record of the waste generated, including the name of the chemical, quantity, and date of disposal, in accordance with your institution's policies and any local regulations.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
By following these procedures and the logical workflow, researchers and laboratory professionals can ensure the safe handling and environmentally conscious disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. The environmental side effects of medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Veterinary medicines in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Bunamidine Hydrochloride
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory personnel, including researchers, scientists, and drug development professionals working with Bunamidine Hydrochloride. The following procedural guidance is designed to ensure the safe handling of this compound in a laboratory setting.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C25H39ClN2O | [1][2] |
| Molecular Weight | 419.05 g/mol | [2][3] |
| CAS Number | 1055-55-6 | [1][3] |
| Appearance | Solid powder | [4] |
| Solubility | Soluble in DMSO | [4] |
| GHS Classification | Not a hazardous substance or mixture | [3] |
Personal Protective Equipment (PPE)
While the available Safety Data Sheet (SDS) for this compound classifies it as not a hazardous substance or mixture, adherence to standard laboratory safety practices is crucial[3]. The following PPE is recommended to minimize exposure and ensure safety during handling.
-
Eye Protection : Wear safety glasses with side shields or goggles that conform to approved government standards such as NIOSH (US) or EN 166 (EU)[5].
-
Hand Protection : Chemical-resistant gloves, such as nitrile rubber, should be worn. Gloves must be inspected for integrity before use and disposed of properly after handling the compound. Hands should be washed thoroughly after removing gloves[6][7][8].
-
Protective Clothing : A standard laboratory coat should be worn to prevent skin contact[9]. For procedures with a higher risk of generating dust or aerosols, additional protective clothing may be necessary.
-
Respiratory Protection : If working in a poorly ventilated area or if dust formation is likely, a NIOSH-approved respirator should be used. In well-ventilated areas, respiratory protection may not be required[5].
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Handling and Storage:
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols[10].
-
Avoid direct contact with skin and eyes[10].
-
Store this compound in a tightly sealed container in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4 °C is recommended, while long-term storage (months to years) should be at -20 °C[4].
-
Do not eat, drink, or smoke in areas where the chemical is handled[5].
Spill Management:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE, including respiratory protection, gloves, and a lab coat.
-
For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal[10].
-
Clean the spill area with an appropriate solvent and then with soap and water.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
For "non-flush list" medicines, the FDA recommends mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed plastic bag, and then disposing of it in the trash[11].
-
Empty containers should be rinsed and disposed of according to institutional guidelines. Ensure all personal information is removed from prescription labels before disposal[11].
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
References
- 1. This compound | C25H39ClN2O | CID 13985 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medkoo.com [medkoo.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. uprm.edu [uprm.edu]
- 7. pppmag.com [pppmag.com]
- 8. cvma-watchdog.net [cvma-watchdog.net]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fda.gov [fda.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
